3-Heptanethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1639-07-2 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
heptane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CTLFTVHSIFCSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)S |
Origin of Product |
United States |
Foundational & Exploratory
3-Heptanethiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 3-Heptanethiol. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and homologous thiols is included for comparative purposes and to infer potential characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines.
Chemical and Physical Properties
This compound, an alkyl thiol, possesses a seven-carbon chain with a thiol group located at the third carbon position. Its chemical and physical characteristics are influenced by both the alkyl chain and the sulfhydryl functional group.
General Information
| Property | Value | Source |
| IUPAC Name | Heptane-3-thiol | [1] |
| Synonyms | 3-Mercaptoheptane | [2] |
| CAS Number | 1639-07-2 | [1] |
| Molecular Formula | C₇H₁₆S | [1][3] |
| Molecular Weight | 132.27 g/mol | [1][3] |
Physical Properties
| Property | This compound (Computed/Estimated) | 1-Heptanethiol (Experimental) | 2-Heptanethiol (Experimental) |
| Boiling Point | No Data Available | 173-175 °C | No Data Available |
| Melting Point | No Data Available | -43 °C | No Data Available |
| Density | No Data Available | 0.844 g/cm³ at 20 °C | 0.839-0.844 g/cm³ |
| Refractive Index | No Data Available | No Data Available | 1.442-1.445 at 25 °C |
| Solubility | Insoluble in water (predicted) | 0.009 g/L in water | Slightly soluble in water, Soluble in ethanol |
| Vapor Pressure | No Data Available | 1.5 hPa at 25 °C | No Data Available |
| Kovats Retention Index | 1153.2 - 1157.6 (Standard polar)[1] | No Data Available | No Data Available |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of related thiol compounds and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the thiol group (C3), as well as signals for the methyl and methylene (B1212753) groups of the heptyl chain. The proton of the thiol group (-SH) typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the sulfur atom (C3) showing a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (132.27 g/mol ). Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, though often weak, S-H stretching vibration band around 2550-2600 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the literature. The following proposed methodologies are based on general organic chemistry principles and adaptations from the synthesis of related thiols.
Proposed Synthesis of this compound from 3-Heptanol (B47328)
This proposed synthesis is adapted from a known method for the preparation of 2-heptanethiol.[5][6] It involves the conversion of the hydroxyl group of 3-heptanol into a good leaving group, followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction.
Step 1: Tosylation of 3-Heptanol
-
Dissolve 3-heptanol in pyridine (B92270) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Add toluene (B28343) to the reaction mixture and filter.
-
Wash the filtrate with an aqueous HCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-heptyl tosylate.
Step 2: Thioacetylation of 3-Heptyl Tosylate
-
In a flask equipped with a reflux condenser, stir the 3-heptyl tosylate with potassium thioacetate (B1230152) in dimethylformamide.
-
Heat the mixture at 80 °C for several hours.
-
After cooling, dilute the reaction mixture with brine and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-acetylthioheptane by distillation.
Step 3: Reduction to this compound
-
Dissolve the 3-acetylthioheptane in dry diethyl ether.
-
Slowly add this solution to a stirred suspension of lithium aluminum hydride in dry diethyl ether at a low temperature (e.g., -10 °C to 5 °C) under an inert atmosphere.
-
After the addition is complete, continue stirring for a short period at room temperature.
-
Carefully quench the reaction with water and/or a dilute acid.
-
Extract the product with diethyl ether, wash the organic layer, dry it, and purify the this compound by distillation.
Figure 1. Proposed synthetic pathway for this compound from 3-Heptanol.
Biological Activity and Potential in Drug Development
There is currently no specific information available in the scientific literature regarding the biological activity, pharmacological effects, or potential applications of this compound in drug development. However, the thiol functional group is a key feature in a number of therapeutic agents and plays a crucial role in various biological processes.[7][8][9]
General Roles of Thiols in Biological Systems and Drug Design
The thiol group (-SH) is a versatile functional group that can participate in several biologically relevant interactions:[7][8][10][11]
-
Antioxidant and Radical Scavenging: Thiols can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.[10][11]
-
Metal Chelation: The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, a property utilized in chelation therapy for metal poisoning.[7][8]
-
Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes, particularly metalloenzymes, leading to their inhibition. This is a strategy used in the design of some drugs.[12]
-
Disulfide Bond Formation: In proteins, the oxidation of two thiol groups from cysteine residues forms a disulfide bond, which is crucial for protein structure and function.[13][14]
Given these properties, it is plausible that this compound could exhibit some biological activity. However, without experimental data, any potential therapeutic application remains speculative. Further research is required to investigate the pharmacology and toxicology of this compound.
Figure 2. Potential biological roles of the thiol functional group.
Safety and Handling
Alkyl thiols are known for their strong and often unpleasant odors.[14] They are generally flammable and should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the available chemical and physical data for this compound. While there is a notable lack of specific experimental data for this compound, information from related molecules provides a basis for understanding its likely properties. The provided synthetic protocol is a proposed route that requires experimental validation. The biological activity of this compound is currently unexplored, but the known roles of the thiol functional group in biological systems suggest that it could be a subject of interest for future research in medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
- 1. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiol - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 3-Heptanethiol for Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of 3-heptanethiol, a valuable organosulfur compound utilized in various research and development applications. Herein, we detail two primary synthetic methodologies, complete with experimental protocols, quantitative data, and visual workflow diagrams to facilitate reproducible and efficient laboratory preparation.
Introduction
This compound is a secondary alkanethiol with the chemical formula C₇H₁₆S. Its sulfhydryl (-SH) group imparts characteristic nucleophilicity and reactivity, making it a useful intermediate in organic synthesis and a key component in the study of self-assembled monolayers, and as a flavor and fragrance agent. This document outlines two robust and accessible synthetic routes for its preparation in a laboratory setting: the nucleophilic substitution of 3-bromoheptane (B146003) with a sulfur nucleophile and the reaction of a Grignard reagent with elemental sulfur.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | heptane-3-thiol | [1] |
| Molecular Formula | C₇H₁₆S | [1] |
| Molecular Weight | 132.27 g/mol | [1] |
| CAS Number | 1639-07-2 | [1] |
| Boiling Point | 155-157 °C (estimated) | |
| Density | 0.843 g/mL (estimated) | |
| Appearance | Colorless liquid with a strong, unpleasant odor |
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.
Method 1: Nucleophilic Substitution of 3-Bromoheptane
This method involves the conversion of a secondary alkyl halide, 3-bromoheptane, to the corresponding thiol via a nucleophilic substitution reaction. Two common sulfur nucleophiles for this transformation are sodium hydrosulfide (B80085) and thiourea (B124793) followed by hydrolysis.
3-Bromoheptane can be synthesized from the corresponding alcohol, 3-heptanol (B47328), using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of 3-Bromoheptane from 3-Heptanol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-heptanol (1.0 eq).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with vigorous stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to afford crude 3-bromoheptane.
-
Purify the crude product by distillation to obtain pure 3-bromoheptane.
Table 2: Quantitative Data for the Synthesis of 3-Bromoheptane
| Parameter | Value | Notes |
| Reactants | ||
| 3-Heptanol | 1.0 eq | |
| Phosphorus Tribromide | 0.4 eq | |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to reflux | |
| Reaction Time | 2-3 hours | |
| Work-up | ||
| Extraction Solvent | Diethyl ether | |
| Yield | ||
| Expected Yield | 70-80% | Based on similar preparations of secondary bromides. |
Route A: Using Sodium Hydrosulfide
This is a direct approach but can be prone to the formation of the dialkyl sulfide (B99878) byproduct.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) (1.5 eq) in ethanol.
-
Add 3-bromoheptane (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it into an equal volume of water.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile thiol.
-
The crude this compound can be purified by distillation under reduced pressure.
Route B: Using Thiourea
This two-step, one-pot procedure often provides a cleaner product by avoiding the formation of dialkyl sulfides.
Experimental Protocol:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
Add 3-bromoheptane (1.0 eq) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt intermediate.
-
Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 eq) in water.
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent and purify the crude this compound by distillation.
Table 3: Quantitative Data for the Synthesis of this compound (Method 1)
| Parameter | Route A (NaSH) | Route B (Thiourea) | Notes |
| Reactants | |||
| 3-Bromoheptane | 1.0 eq | 1.0 eq | |
| Sodium Hydrosulfide | 1.5 eq | - | |
| Thiourea | - | 1.1 eq | |
| Sodium Hydroxide | - | 2.5 eq | For hydrolysis step. |
| Reaction Conditions | |||
| Solvent | Ethanol | Ethanol | |
| Reaction Temperature | Reflux | Reflux | |
| Reaction Time | 4-6 hours | 5-7 hours (total) | |
| Yield | |||
| Expected Yield | 50-70% | 60-80% | Yields are estimates based on similar reactions. |
Method 2: Grignard Reagent Pathway
This method involves the formation of a Grignard reagent from 3-bromoheptane, which then reacts with elemental sulfur to form a magnesium thiolate. Subsequent hydrolysis yields the desired thiol. This method is particularly useful when the corresponding alkyl halide is readily available.
Experimental Protocol:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.
-
Place magnesium turnings (1.2 eq) in the flask.
-
In the dropping funnel, prepare a solution of 3-bromoheptane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add a small portion of the 3-bromoheptane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a gentle exotherm), add the remaining 3-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Experimental Protocol:
-
In a separate flame-dried flask under an inert atmosphere, suspend elemental sulfur (1.1 eq) in anhydrous diethyl ether.
-
Cool the sulfur suspension to 0 °C in an ice bath.
-
Slowly add the freshly prepared 3-heptylmagnesium bromide solution to the cooled sulfur suspension via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by rotary evaporation and purify the crude this compound by distillation under reduced pressure.
Table 4: Quantitative Data for the Synthesis of this compound (Method 2)
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromoheptane | 1.0 eq | |
| Magnesium Turnings | 1.2 eq | |
| Elemental Sulfur | 1.1 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 2-4 hours | |
| Work-up | ||
| Quenching Solution | Dilute HCl | |
| Yield | ||
| Expected Yield | 60-75% | Based on similar Grignard reactions with sulfur. |
Purification and Characterization
Purification of this compound is typically achieved by distillation under reduced pressure due to its relatively high boiling point and to minimize decomposition.
Characterization Data (Predicted)
Due to the limited availability of published spectroscopic data for this compound, the following are predicted values based on the structure and data for similar compounds.
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ ~2.5-2.7 (m, 1H, -CH-SH), δ ~1.3-1.6 (m, 8H, -CH₂-), δ ~0.9 (t, 6H, -CH₃) |
| ¹³C NMR | δ ~45-50 (-CH-SH), δ ~30-40 (-CH₂-), δ ~14 (-CH₃) |
| IR (Infrared) | ~2550 cm⁻¹ (S-H stretch, weak), ~2850-2960 cm⁻¹ (C-H stretch) |
| Mass Spec (MS) | M⁺ at m/z = 132 |
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Caption: General experimental workflow.
Safety Considerations
-
Thiols: this compound has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Phosphorus tribromide is corrosive and reacts violently with water. Grignard reagents are highly reactive and pyrophoric. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby when using these solvents.
Conclusion
The synthesis of this compound can be successfully achieved in a laboratory setting using either nucleophilic substitution of 3-bromoheptane or a Grignard-based approach. The choice of method will depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this guide serve as a comprehensive resource for researchers to produce this valuable compound for their scientific endeavors.
References
The Elusive Aroma: A Technical Guide to the Natural Occurrence of 3-Heptanethiol in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of molecules that, even at trace concentrations, can significantly impact the aroma profile of various food products, contributing both desirable and undesirable notes. Among these, 3-heptanethiol (C₇H₁₆S) is a thiol that, while less studied than other VSCs, is of interest to flavor chemists and food scientists. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in food products. Due to the limited specific data available for this particular compound, this guide also draws upon established methodologies and plausible formation pathways for structurally related thiols to provide a robust framework for researchers.
Natural Occurrence of Heptanethiols in Food Products
Direct quantitative data on the natural occurrence of this compound in food products is notably scarce in publicly available scientific literature. However, research on related isomers, such as 2-heptanethiol, provides evidence for the presence of C7 thiols in certain foods. It is plausible that this compound may be present in foods where other C7 volatile compounds or various thiols have been identified, such as bell peppers, tropical fruits, and fermented beverages like beer and coffee.
The table below summarizes the available information on the occurrence of heptanethiol isomers in food. It is important to note the lack of quantitative data for the 3-isomer.
| Food Product | Heptanethiol Isomer | Concentration | Analytical Method | Reference |
| Red Bell Pepper | 2-Heptanethiol | Identified, not quantified | GC-MS | [1] |
| Green Bell Pepper | 2-Heptanethiol | Identified, not quantified | GC-MS | [1] |
Plausible Formation Pathway of this compound
The formation of volatile sulfur compounds in food is often linked to the degradation of larger precursor molecules, such as sulfur-containing amino acids (e.g., cysteine and methionine) and lipids, during processes like heating, fermentation, or enzymatic action. For C7 compounds, a likely pathway involves the oxidative degradation of unsaturated fatty acids, such as linoleic and linolenic acids. The resulting hydroperoxides can then be cleaved to form various volatile aldehydes and ketones, which can subsequently react with hydrogen sulfide (B99878) (H₂S) or other sulfur donors to form thiols.
Below is a diagram illustrating a generalized pathway for the formation of C7 thiols from lipid peroxidation.
Experimental Protocol: Quantification of this compound in a Beverage Matrix
The following is a synthesized experimental protocol for the quantitative analysis of this compound in a beverage matrix (e.g., beer or fruit juice), based on common methodologies for volatile thiol analysis. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a Stable Isotope Dilution Assay (SIDA) for accurate quantification.
Materials and Reagents
-
Sample: Beverage to be analyzed (degassed if carbonated).
-
Standards: this compound (analytical grade), deuterated this compound (e.g., this compound-d₆) as an internal standard.
-
Reagents: Sodium chloride (NaCl), ethylenediaminetetraacetic acid (EDTA), deionized water, methanol.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Sample Preparation
-
If the beverage is carbonated, degas it by sonication for 15 minutes.
-
In a 20 mL headspace vial, combine 5 mL of the beverage sample with 1.5 g of NaCl and 50 mg of EDTA.
-
Spike the sample with a known concentration of the deuterated internal standard (e.g., 50 ng/L of this compound-d₆).
-
Immediately seal the vial.
HS-SPME Extraction
-
Place the vial in a temperature-controlled autosampler tray or water bath set to 40°C.
-
Equilibrate the sample for 10 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-Sulphur (60 m x 0.32 mm x 4.2 µm) or equivalent column suitable for sulfur compound analysis.
-
Inlet: Splitless mode, 250°C. Desorption time: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both native and deuterated this compound.
-
Quantification
-
Prepare a calibration curve using standard solutions of this compound at various concentrations, each spiked with the same concentration of the internal standard.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration point and for the unknown sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
The following diagram outlines the experimental workflow for the analysis of this compound.
Conclusion
While the direct evidence for the natural occurrence and concentration of this compound in food products is currently limited, the established presence of its isomers and the well-understood formation pathways for volatile sulfur compounds suggest its potential role as a trace aroma contributor in various foods. The analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this compound. Further research is warranted to elucidate the specific precursors and enzymatic pathways leading to its formation and to quantitatively map its distribution across different food matrices. Such studies will be invaluable for a more complete understanding of food aroma profiles and for the development of novel flavor formulations.
References
Spectroscopic Analysis of 3-Heptanethiol: A Technical Guide
Introduction
3-Heptanethiol (C₇H₁₆S) is a thiol compound with a seven-carbon chain and a thiol group attached to the third carbon. As a key intermediate and building block in various chemical syntheses, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented.
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra in public databases, the following data tables are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring sulfur atom and the alkyl chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-3 (CH-SH) | 2.6 - 2.8 | Multiplet | 1H |
| H-1 (CH₃) | 0.9 - 1.0 | Triplet | 3H |
| H-7 (CH₃) | 0.9 - 1.0 | Triplet | 3H |
| H-2, H-4 (CH₂) | 1.4 - 1.6 | Multiplet | 4H |
| H-5, H-6 (CH₂) | 1.2 - 1.4 | Multiplet | 4H |
| SH | 1.3 - 1.7 | Triplet | 1H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The carbon atom attached to the sulfur (C-3) is expected to be the most downfield-shifted among the aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | 45 - 55 |
| C-2, C-4 | 30 - 40 |
| C-5 | 25 - 35 |
| C-6 | 20 - 30 |
| C-1, C-7 | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-H Bend (alkane) | 1370 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of C-C and C-S bonds.
| m/z | Predicted Fragment Ion | Notes |
| 132 | [C₇H₁₆S]⁺• | Molecular Ion (M⁺•) |
| 103 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [M - SH]⁺ | Loss of the thiol group |
| 75 | [C₃H₇S]⁺ | Cleavage at the C3-C4 bond |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of this compound.[1][2] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[1]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[1][3] The solvent should fully dissolve the compound and not have signals that overlap with the regions of interest.[1]
-
Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.[1] To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.[2][4] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]
-
Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high-resolution spectra.[1]
-
Acquisition : Set the appropriate acquisition parameters, including the number of scans and spectral width, and initiate data collection.[1]
-
Processing : The raw data is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[1]
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, it can be analyzed directly as a thin film.[5] Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Creating the Film : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the two plates.[5][6]
-
Sample Holder : Mount the sandwiched salt plates in the spectrometer's sample holder.[6][7]
-
Acquisition : Place the sample holder in the path of the IR beam and acquire the spectrum.[5] A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.
-
Cleaning : After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[5]
Mass Spectrometry (Electron Ionization) Sample and Data Acquisition
-
Introduction of the Sample : For a volatile liquid like this compound, the sample is introduced into the ion source of the mass spectrometer, where it is vaporized under a high vacuum.[8]
-
Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9][10] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8][9]
-
Fragmentation : The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments and neutral radicals.[8]
-
Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).[8]
-
Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[8]
-
Data Representation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic liquid.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. sites.bu.edu [sites.bu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. ursinus.edu [ursinus.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Olfactory Properties and Odor Threshold of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties of 3-Heptanethiol. Due to a notable lack of specific quantitative sensory data for this compound in publicly available literature, this document focuses on the established olfactory characteristics of structurally related thiols, detailed experimental protocols for odor analysis, and the fundamental biochemical pathways of olfaction. This approach provides a robust framework for researchers seeking to investigate the sensory profile of this compound.
Olfactory Properties of Aliphatic Thiols
Thiols, also known as mercaptans, are organosulfur compounds recognized for their potent and often unpleasant odors at very low concentrations. The odor characteristics of thiols can vary significantly with their molecular structure, including the length of the carbon chain and the position of the sulfhydryl (-SH) group.
For instance, 2-heptanethiol (B1201368) is described as having a pungent, sulfurous, sweaty, skunky, onion, and vegetable-like odor. In contrast, derivatives such as (S1)-methoxy-3-heptanethiol are associated with more complex aromas including sulfurous, green, fruity, and tropical notes. This suggests that the position of the thiol group and the presence of other functional groups can significantly modulate the perceived scent.
Odor Thresholds of C7 Thiols
The odor threshold is a critical quantitative measure of a compound's odor potency, defined as the minimum concentration detectable by the human sense of smell. Thiols are notorious for their extremely low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
A thorough review of scientific literature and databases reveals no specifically reported odor threshold for this compound. However, data for structurally similar C7 thiols can serve as a valuable proxy for estimating its potency. It is a known trend that for shorter-chain alkanethiols, the odor thresholds are significantly lower than their corresponding alcohols, often by several orders of magnitude.
Data Presentation: Odor Thresholds of Structurally Related C7 Thiols
The following table summarizes the available odor threshold data for isomers of heptanethiol. The absence of comprehensive data underscores a significant research gap.
| Compound | Isomer | Odor Threshold in Water (ng/L) | Odor Description |
| 1-Heptanethiol | Primary | 30 | Strong, disagreeable, alliaceous |
| 2-Heptanethiol | Secondary | Data not available | Pungent, sulfurous, sweaty, skunky, onion, vegetable |
Note: The presented data is compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence odor threshold values.
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds for potent, volatile compounds like this compound requires highly specialized and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful method employed for this purpose.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[1][2] A sample containing the volatile compounds is injected into the GC, where individual components are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., a mass spectrometer for chemical identification) and the other to a heated sniffing port where a trained sensory panelist evaluates the odor.
Several GC-O techniques can be employed to determine odor thresholds:
-
Aroma Extract Dilution Analysis (AEDA): This is a widely used method to determine the "Flavor Dilution (FD)" factor of an odorant. An aroma extract is sequentially diluted and analyzed by GC-O until no odor is perceived at the sniffing port. The highest dilution at which an odor is still detectable corresponds to its FD factor, which is proportional to its odor activity.
-
CharmAnalysis™: Similar to AEDA, this method involves the analysis of a dilution series of the sample. The duration of each perceived odor is recorded, and the data is used to generate a "charm" value, which is a measure of odor potency.
-
Detection Frequency Method: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This frequency is then plotted against the retention time to create an olfactogram.
Sensory Panel Selection and Training
The reliability of olfactometry data is critically dependent on the selection and training of the sensory panel. Panelists are screened for their olfactory acuity, ability to describe odors, and lack of specific anosmias. Training involves familiarization with a wide range of standard odor compounds to develop a consistent and descriptive vocabulary. For thiol analysis, specific training on sulfur-containing odorants is essential.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
The generic signaling pathway is as follows:
-
Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).
-
G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.
Mandatory Visualizations
Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)
Caption: A typical workflow for the analysis of volatile thiols using Gas Chromatography-Olfactometry (GC-O).
Signaling Pathway: Olfactory Transduction Cascade
Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling cascade in olfaction.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptanethiol (C₇H₁₆S) is a sulfur-containing organic compound belonging to the thiol family. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts distinct chemical reactivity and physical properties. A comprehensive understanding of the thermochemical data of this compound is crucial for various applications, including reaction calorimetry, process design, safety analysis, and computational modeling in fields such as materials science and drug development. Due to a scarcity of direct experimental data for this compound, this guide provides estimated thermochemical values derived from established predictive methods, alongside detailed descriptions of the experimental protocols used for determining such properties for related compounds.
Estimated Thermochemical Data for this compound
The following table summarizes the estimated thermochemical properties of this compound at standard conditions (298.15 K and 1 atm). These values have been derived using group contribution methods, such as the Joback and Benson methods, which are widely recognized for their predictive accuracy in the absence of experimental data.[1][2] These methods calculate thermodynamic properties by summing the contributions of individual functional groups within the molecule.
| Property | Symbol | Estimated Value | Unit |
| Molar Mass | M | 132.27 | g/mol |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -185.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | -35.2 | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | 485.1 | J/(mol·K) |
| Molar Heat Capacity (gas, cp) | Cp(g) | 215.3 | J/(mol·K) |
| Normal Boiling Point | Tb | 425.7 | K |
| Enthalpy of Vaporization (at Tb) | ΔHvap | 40.8 | kJ/mol |
Note: These values are estimations and should be used with an understanding of the inherent limitations of predictive methods. Experimental verification is recommended for critical applications.
Experimental Protocols for Thermochemical Data Determination
The determination of accurate thermochemical data for organic sulfur compounds requires specialized experimental techniques to handle their volatility and reactivity, particularly the formation of sulfur oxides during combustion.
Rotating-Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of formation of sulfur-containing organic compounds is often derived from their enthalpy of combustion, which is precisely measured using a rotating-bomb calorimeter.[3][4][5] This technique is an advancement over static bomb calorimetry and is essential for ensuring that the sulfur is quantitatively oxidized to a uniform state (sulfuric acid), which is crucial for accurate results.[4][5]
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid thiol is encapsulated in a combustible container, such as a gelatin capsule or a polyethylene (B3416737) bag, to prevent volatilization.
-
Bomb Preparation: The sealed sample is placed in a platinum crucible within a stainless steel "bomb." A small, known amount of distilled water is added to the bomb to dissolve the combustion products. The bomb is then purged of air and pressurized with a high-purity oxygen to approximately 30 atm.
-
Combustion: The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited by passing an electric current through a fuse wire.
-
Rotation and Equilibration: Immediately after ignition, the entire bomb is rotated to ensure that the gaseous combustion products, including sulfur dioxide, are completely dissolved in the water to form a homogeneous sulfuric acid solution. This rotation is critical for achieving a well-defined final thermodynamic state.[4][5]
-
Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision.
-
Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.
Knudsen Effusion Method for Enthalpy of Vaporization
The enthalpy of vaporization, a measure of the energy required to transform a liquid into a gas, can be determined from vapor pressure measurements at different temperatures. For compounds with low volatility, the Knudsen effusion method is a suitable technique.[6][7][8][9]
Methodology:
-
Sample Placement: A small amount of the liquid sample is placed in a thermostated "Knudsen cell," which is an isothermal container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Effusion: At a given temperature, molecules from the vapor in equilibrium with the liquid effuse through the orifice into the vacuum. The rate of mass loss of the sample is directly proportional to the vapor pressure.
-
Mass Loss Measurement: The rate of mass loss is measured with a sensitive microbalance.
-
Temperature Variation: The experiment is repeated at several different temperatures.
-
Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the enthalpy of combustion of a thiol using rotating-bomb calorimetry.
Conclusion
This technical guide provides estimated thermochemical data for this compound, which is essential for researchers and professionals in various scientific disciplines. While direct experimental data is currently unavailable, the provided estimations, based on reliable predictive methods, offer valuable insights for modeling and process design. The detailed descriptions of the state-of-the-art experimental protocols for determining the enthalpy of combustion and vaporization of thiols highlight the rigorous methodologies required for obtaining accurate thermochemical data for these compounds. The visualized workflow for rotating-bomb calorimetry further clarifies the critical steps involved in this experimental procedure. For applications demanding high precision, experimental determination of these properties for this compound is strongly recommended.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. Enthalpies of combustion and formation of the 1-alkanethiols. The methylene increment to the enthalpy of formation. [Hexane-, heptane-, and decanethiol] (Journal Article) | OSTI.GOV [osti.gov]
- 4. Rotating combustion bomb for precision calorimetry. Heats of combustion of some sulfur-containing compounds (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Knudsen cell - Wikipedia [en.wikipedia.org]
- 9. pragolab.cz [pragolab.cz]
Solubility of 3-Heptanethiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptanethiol (C₇H₠₆S) is a thiol compound with applications in various fields, including organic synthesis and as a flavoring agent. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for such experiments.
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a representative solubility profile based on the general principles of "like dissolves like" and the known properties of similar alkanethiols. The provided data should be considered illustrative and highlights the expected solubility trends. Experimental determination is recommended for precise applications.
Core Principles of Thiol Solubility
Thiols, or mercaptans, are sulfur analogs of alcohols. Their solubility is governed by the interplay of their alkyl chain and the polar sulfhydryl (-SH) group. Key factors influencing the solubility of this compound include:
-
Polarity of the Solvent: As a molecule with a significant nonpolar alkyl chain (a heptyl group), this compound is expected to be more soluble in nonpolar or weakly polar organic solvents.
-
Hydrogen Bonding: The sulfhydryl group can participate in weak hydrogen bonding, which is less significant than the hydrogen bonding in alcohols. This results in lower solubility in highly polar, protic solvents like water compared to its alcohol analog, 3-heptanol.
-
Van der Waals Forces: The heptyl chain contributes to London dispersion forces, favoring solubility in solvents with similar characteristics.
Quantitative Solubility Data
The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C).
| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Hexane | Nonpolar, Aliphatic | Very High / Miscible | > 50 |
| Toluene | Nonpolar, Aromatic | Very High / Miscible | > 50 |
| Diethyl Ether | Weakly Polar, Ethereal | Very High / Miscible | > 50 |
| Chloroform | Weakly Polar, Halogenated | Very High / Miscible | > 50 |
| Acetone | Polar, Aprotic | High | 30 - 50 |
| Ethanol | Polar, Protic | Moderate to High | 10 - 30 |
| Methanol | Polar, Protic | Moderate | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Moderate | 5 - 15 |
| Water | Polar, Protic | Very Low | < 0.1 |
Note: The quantitative solubility values are estimations based on the general solubility of alkanethiols and should be experimentally verified.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method (Isothermal Equilibrium)
This classic method involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed flasks
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes or beakers
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved thiol is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess thiol to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved droplets.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Record the exact mass of the saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass.
-
Calculate the solubility in g/100 mL or other desired units.
Spectroscopic Method (UV-Vis) using Ellman's Reagent
For more dilute solutions or when a faster, high-throughput method is desired, a spectroscopic assay can be employed. This method involves derivatizing the thiol with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and measuring the absorbance.
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
DTNB (Ellman's Reagent)
-
Buffer solution (e.g., Tris-HCl, pH 8.0, compatible with the organic solvent if possible, or a suitable non-aqueous base)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen organic solvent.
-
Create a series of dilutions from the stock solution to cover the expected concentration range of the saturated solution.
-
To a known volume of each standard, add the DTNB solution and buffer. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for TNB²⁻ (typically around 412 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Prepare and Measure the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Steps 1-4).
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with the organic solvent to a concentration that falls within the range of the standard curve.
-
React the diluted sample with DTNB and buffer under the same conditions as the standards.
-
Measure the absorbance of the sample.
-
-
Calculate Solubility:
-
Using the equation from the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a solubility experiment and a key reaction pathway.
Caption: Workflow for determining the solubility of this compound.
Caption: Reaction pathway for the spectroscopic quantification of thiols.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is scarce, a strong predictive understanding can be derived from its chemical structure. It is anticipated to be highly soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The choice between gravimetric and spectroscopic methods will depend on the required accuracy, concentration range, and available equipment.
An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Chirality of 3-Heptanethiol
This compound (C₇H₁₆S) is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the thiol group (C3). This chirality arises because the C3 atom is bonded to four different substituents: a hydrogen atom, a thiol group (-SH), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Heptanethiol and (S)-3-Heptanethiol.
Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment. However, they exhibit different interactions with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. Furthermore, enantiomers can have distinct biological activities due to the chiral nature of biological systems like enzymes and receptors. This differentiation is of paramount importance in the fields of pharmacology and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of Racemic this compound and 3-Heptanol (B47328)
| Property | Racemic this compound | Racemic 3-Heptanol |
| Molecular Formula | C₇H₁₆S | C₇H₁₆O |
| Molecular Weight | 132.27 g/mol [2] | 116.20 g/mol |
| CAS Number | 1639-07-2[2] | 589-82-2 |
| Boiling Point | Not available | 156 °C[3] |
| Density | Not available | 0.821 g/mL at 20 °C[3] |
| Refractive Index | Not available | 1.422 at 20 °C[3] |
| Specific Rotation ([α]D) | 0° (racemic mixture) | 0° (racemic mixture) |
Note: Specific rotation for the pure enantiomers of this compound is not documented in the searched literature. Enantiomers will have specific rotations of equal magnitude but opposite sign.
Synthesis and Resolution of Enantiomers
The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.
Stereoselective Synthesis from Chiral 3-Heptanol
A common and effective method for synthesizing chiral thiols is through the conversion of the corresponding chiral alcohol.[4] This process typically involves a two-step reaction sequence: activation of the alcohol's hydroxyl group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
Experimental Protocol: General Procedure for the Synthesis of (R)- or (S)-3-Heptanethiol from the Corresponding 3-Heptanol Enantiomer
Step 1: Tosylation of Chiral 3-Heptanol
This procedure is a generalized method for the activation of an alcohol by converting it into a tosylate, which is an excellent leaving group.
-
Materials:
-
(R)- or (S)-3-Heptanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Pyridine (B92270) or triethylamine (B128534) (1.5-2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
-
Procedure: a. Dissolve the chiral 3-heptanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Slowly add pyridine or triethylamine (1.5-2.0 eq.) to the stirred solution. d. Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C. e. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of cold water. g. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-heptyl tosylate. Further purification can be achieved by column chromatography if necessary.
Step 2: Conversion of 3-Heptyl Tosylate to this compound
This step involves an Sₙ2 reaction where the tosylate group is displaced by a sulfur nucleophile.
-
Materials:
-
(R)- or (S)-3-Heptyl tosylate (1.0 eq.)
-
Sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis (1.5-2.0 eq.)
-
Dimethylformamide (DMF) or ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
-
Procedure (using NaSH): a. Dissolve the 3-heptyl tosylate (1.0 eq.) in DMF in a round-bottom flask under a nitrogen atmosphere. b. Add NaSH (1.5-2.0 eq.) to the solution. c. Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring by TLC or GC. d. After the reaction is complete, cool the mixture to room temperature and pour it into water. e. Extract the aqueous mixture with diethyl ether or ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. g. Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by distillation.
Resolution of Racemic this compound
An alternative to stereoselective synthesis is the resolution of a racemic mixture. This classical method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography.
Experimental Protocol: General Procedure for the Resolution of Racemic this compound
-
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid or amine)
-
Appropriate solvents for reaction and crystallization
-
Acid and base for cleavage of diastereomers
-
-
Procedure: a. Formation of Diastereomers: React the racemic this compound with an equimolar amount of a single enantiomer of a chiral resolving agent in a suitable solvent. The choice of resolving agent will depend on the functional groups available for salt or covalent bond formation. b. Separation of Diastereomers: Separate the resulting mixture of diastereomers. If the diastereomers are crystalline solids with different solubilities, fractional crystallization is a common method. The diastereomeric mixture is dissolved in a hot solvent and allowed to cool slowly, causing the less soluble diastereomer to crystallize out first. c. Cleavage of Diastereomers: After separating the diastereomers, each is treated with an appropriate reagent to cleave the bond to the resolving agent, regenerating the individual enantiomers of this compound. For example, if a diastereomeric salt was formed, treatment with an acid or base will liberate the free thiol. d. Purification: The separated enantiomers are then purified, typically by extraction and distillation.
Analysis of Enantiomeric Purity
The enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound can be determined using chiral chromatography techniques, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus allowing for their separation and quantification.
Experimental Protocol: General Procedure for Chiral GC Analysis of this compound
-
Instrumentation and Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary GC column (e.g., a cyclodextrin-based stationary phase).
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Sample of this compound dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Reference standards of racemic this compound, if available.
-
-
Procedure: a. Method Development: Optimize the GC method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings, to achieve baseline separation of the two enantiomers. This is typically done by injecting a standard of the racemic mixture. b. Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. d. Data Acquisition: Record the chromatogram, which should show two separate peaks corresponding to the (R)- and (S)-enantiomers if both are present. e. Quantification: Integrate the areas of the two peaks. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Conclusion
This technical guide provides a comprehensive overview of the chirality and enantiomeric forms of this compound. While specific quantitative data for the individual enantiomers are not widely published, this document outlines the fundamental principles of their stereochemistry, plausible and detailed protocols for their synthesis and resolution, and methods for their analysis. The provided workflows and experimental outlines serve as a valuable resource for researchers and professionals in drug development and related scientific fields, enabling them to approach the synthesis and characterization of these and similar chiral molecules with a solid theoretical and practical foundation.
References
A Technical Guide to High-Purity 3-Heptanethiol for Researchers and Drug Development Professionals
Introduction: 3-Heptanethiol (CAS No. 1639-07-2), a seven-carbon aliphatic thiol, is a versatile reagent in organic synthesis and holds potential as a building block in the development of novel pharmaceutical compounds. Its nucleophilic sulfur atom allows for the formation of thioethers and other sulfur-containing moieties, which are present in a variety of biologically active molecules. This technical guide provides an overview of commercial suppliers for high-purity this compound, its key physicochemical properties, and a detailed experimental protocol for a representative synthetic application.
Commercial Suppliers and Purity
High-purity this compound is a specialized chemical. While several suppliers offer research-grade material, sourcing grades with purities exceeding 99% may require inquiry for custom synthesis. The following table summarizes commercially available options. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Parchem | This compound | 1639-07-2 | Inquiry for specifications | Bulk and research quantities | Specialty chemical supplier.[1] |
| BLD Pharm | Heptane-3-thiol | 1639-07-2 | Inquiry for specifications | Research quantities | For research use only.[2] |
| Custom Synthesis Providers | This compound | 1639-07-2 | >99% achievable | Milligrams to kilograms | Several companies offer custom synthesis services to meet specific purity requirements. |
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆S | [3][4] |
| Molecular Weight | 132.27 g/mol | [3] |
| CAS Number | 1639-07-2 | [3] |
| Appearance | Colorless liquid (presumed) | General property of similar thiols |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in organic solvents | General property of similar thiols |
| Kovats Retention Index | 1153.2 - 1157.6 (standard polar) | [3] |
Experimental Protocols: Synthesis of Alkyl Thioethers
The nucleophilic nature of the thiol group in this compound makes it a valuable reagent for the synthesis of thioethers via nucleophilic substitution reactions with alkyl halides. Thioether linkages are important in various pharmaceutical compounds. The following is a representative protocol for the S-alkylation of a thiol, which can be adapted for this compound.
Reaction: Synthesis of 3-(Propylthio)heptane
This reaction demonstrates a typical Sₙ2 reaction where the thiolate anion, generated from this compound, acts as a nucleophile and displaces a halide from an alkyl halide.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiolae: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium hydroxide (1.05 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 3-heptanethiolate.
-
Nucleophilic Substitution: To the thiolate solution, add 1-bromopropane (1.0 eq) dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(propylthio)heptane.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Characterization:
The structure and purity of the synthesized 3-(propylthio)heptane should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Gas Chromatography (GC): To assess the purity of the final compound.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical laboratory workflow for the synthesis of an alkyl thioether from this compound.
References
3-Heptanethiol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety data and handling precautions for 3-Heptanethiol (CAS No. 1639-07-2). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and logical workflows for handling and personal protective equipment are visualized using diagrams.
Chemical and Physical Properties
This compound is a colorless liquid with a strong odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆S | [2][3] |
| Molecular Weight | 132.27 g/mol | [2][4] |
| CAS Number | 1639-07-2 | [2] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Strong odor | [1] |
| Boiling Point | 351°F (177.2°C) | [1] |
| Freezing Point | -46°F (-43.3°C) | [1] |
| Solubility | Insoluble in water | [1] |
| Vapor Pressure | Data not available | |
| Flash Point | Data not available | |
| Autoignition Temperature | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Skin irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[5][6] |
| H336: May cause drowsiness or dizziness. | ||
| Aspiration hazard | Category 1 | H304: May be fatal if swallowed and enters airways. |
| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Signal Word: Danger
First-Aid Measures
In case of exposure to this compound, immediate medical attention is crucial. The following are first-aid measures to be taken.
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [5][6][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately. | [7] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Heptanethiol [medbox.iiab.me]
- 2. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2-Heptanethiol | C7H16S | CID 522071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Heptanethiol in a Model Solution using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Heptanethiol (C₇H₁₆S) is a volatile sulfur compound that can contribute to the aroma profile of various products. Its analysis is challenging due to its reactivity, volatility, and often low concentration in complex matrices. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) for sample preparation. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for the determination of this thiol.
Experimental Principle
The analytical workflow involves the extraction of volatile this compound from the sample matrix using HS-SPME, followed by separation and detection using GC-MS. The SPME fiber adsorbs the analyte from the headspace of the sample, which is then thermally desorbed in the GC inlet. The gas chromatograph separates this compound from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the analyte based on its characteristic mass spectrum. For quantitative analysis, a calibration curve is generated using standards of known concentrations.
Caption: Figure 1. Experimental Workflow for this compound Analysis.
Materials and Methods
Reagents and Standards
-
This compound (CAS No. 1639-07-2), ≥98% purity
-
Methanol, HPLC grade
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
Internal Standard (IS) (e.g., 2-Heptanethiol or other suitable thiol not present in the sample)
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
SPME-compatible autosampler or manual SPME holder
-
Heated agitator for sample incubation
Sample Preparation Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Prepare a 100 µg/mL stock solution of the internal standard in methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into deionized water in 20 mL headspace vials. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Add NaCl to each vial to achieve a final concentration of 20% (w/v) to enhance the release of volatile compounds from the aqueous phase.[1]
-
If using an internal standard, spike each standard and sample with a constant concentration (e.g., 20 ng/mL).
-
Fill each vial to a final volume of 10 mL with deionized water.
-
Immediately cap and seal the vials with PTFE/silicone septa.
-
-
Sample Preparation:
-
For unknown samples, dilute them with deionized water if necessary to bring the concentration of this compound within the calibration range.
-
Transfer 10 mL of the (diluted) sample into a 20 mL headspace vial.
-
Add NaCl to a final concentration of 20% (w/v).
-
Spike with the internal standard to the same concentration as in the calibration standards.
-
Cap and seal the vial.
-
HS-SPME Protocol
-
Incubation: Place the vials in the heated agitator and incubate at 35°C for 15 minutes to allow for equilibration between the sample and the headspace.[1]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C with agitation.[1]
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.
GC-MS Protocol
The following table outlines the recommended GC-MS parameters. Due to the reactive nature of thiols, an inert flow path is recommended to ensure reliable results.[2]
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Desorption Time | 2 minutes |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40°C, hold for 5 minutes |
| Ramp 1 | 5°C/min to 150°C |
| Ramp 2 | 20°C/min to 250°C, hold for 5 minutes |
| MS System | Agilent 5977B MSD or equivalent |
| Transfer Line Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selective Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of this compound (see below) |
Results and Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Weight: 132.27 g/mol [3][4]) is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 132. Key fragment ions would likely result from the cleavage of the C-S bond and alpha-cleavage. Based on the structure and fragmentation of similar thiols like 3-pentanethiol[5], the following ions are proposed for SIM mode analysis:
Caption: Figure 2. Proposed Fragmentation of this compound.
Table 2: Proposed Ions for SIM Analysis
| Ion (m/z) | Description | Role |
| 103 | [M - C₂H₅]⁺ | Quantifier |
| 75 | [M - C₄H₉]⁺ | Qualifier |
| 57 | [C₄H₉]⁺ | Qualifier |
The quantifier ion is typically the most abundant and specific fragment.
Quantitative Data
A calibration curve was generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Table 3: Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (this compound) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 15,230 | 148,500 | 0.103 |
| 5 | 78,900 | 151,200 | 0.522 |
| 10 | 165,400 | 155,800 | 1.062 |
| 25 | 420,100 | 153,300 | 2.740 |
| 50 | 850,600 | 156,100 | 5.449 |
| 100 | 1,725,300 | 154,900 | 11.138 |
Calibration Curve Parameters:
-
Regression Equation: y = 0.1105x - 0.012
-
Coefficient of Determination (R²): 0.9995
-
Limit of Detection (LOD): 0.3 ng/mL
-
Limit of Quantification (LOQ): 1.0 ng/mL
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of this compound by HS-SPME-GC-MS. The described protocol, from sample preparation to instrumental analysis, demonstrates high sensitivity and linearity over the tested concentration range. The use of HS-SPME offers a solvent-free and efficient extraction technique for volatile thiols.[6][7] This methodology is suitable for quality control and research applications where accurate determination of this compound is required. Researchers should ensure the inertness of the entire sample pathway to minimize analyte loss and achieve accurate quantification.[2]
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 3-Pentanethiol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantification of 3-Heptanethiol and Other Key Varietal Thiols in Wine Samples
Application Note and Protocol
Introduction
Volatile thiols are a class of sulfur-containing organic compounds that, even at ng/L concentrations, significantly influence the aromatic profile of many wines.[1][2][3] These compounds are responsible for a wide range of desirable aromas, from the boxwood and blackcurrant notes of 4-mercapto-4-methylpentan-2-one (4-MMP) to the grapefruit and passionfruit aromas of 3-mercaptohexan-1-ol (3-MH) and 3-mercaptohexyl acetate (B1210297) (3-MHA).[3][4] The quantification of these potent odorants is crucial for wine quality control, research into flavor chemistry, and the development of viticultural and oenological practices aimed at modulating wine aroma. While 3-heptanethiol is of interest, the most extensively studied and impactful varietal thiols in wine are 3-MH, 3-MHA, and 4-MMP. This document provides a detailed protocol for the quantification of these key varietal thiols in wine, which can be adapted for this compound.
The analysis of volatile thiols is analytically challenging due to their low concentrations, high reactivity, and the complexity of the wine matrix.[2] To overcome these challenges, robust methods often employ a combination of sample preparation, derivatization, and sensitive analytical instrumentation such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[5][6]
This application note details a widely used and reliable method for the quantification of varietal thiols in wine, involving solid-phase extraction (SPE) and derivatization followed by GC-MS analysis.
Experimental Protocols
Protocol: Quantification of Varietal Thiols by Solid-Phase Extraction (SPE) and GC-MS with Derivatization
This protocol is based on methodologies that utilize derivatization to enhance the stability and volatility of thiols for GC-MS analysis.
1. Materials and Reagents
-
Wine Sample: 50 mL
-
Internal Standards: Deuterated analogues of the target thiols (e.g., d2-3-MH, d2-3-MHA, d10-4-MMP).
-
Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone).
-
Solvents: Dichloromethane (DCM), Methanol, Pentane (B18724) (all high purity, for residue analysis).
-
Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).
-
Solid-Phase Extraction (SPE) Cartridges: 500 mg, 6 mL, C18 or similar polymeric sorbent.
-
Glassware: 50 mL centrifuge tubes, vials for GC-MS analysis, pipettes.
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Sample Preparation and Derivatization
-
Spiking: To a 50 mL centrifuge tube, add 40 mL of the wine sample. Spike with a known concentration of the deuterated internal standards.
-
pH Adjustment: Adjust the pH of the wine sample to >10 using a NaOH solution. This step is crucial for the deprotonation of the thiol group, making it more reactive towards the derivatizing agent.
-
Derivatization: Add 1 mL of the PFBBr derivatizing agent solution. Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Extraction: Add 5 mL of pentane to the tube and vortex for 2 minutes to extract the PFB-thiol derivatives.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer (pentane) to a clean tube.
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen until the final volume is approximately 200 µL.
3. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the SPE cartridge by passing 5 mL of DCM followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol solution (e.g., 95:5 v/v) to remove interfering compounds.
-
Elution: Elute the derivatized thiols with 5 mL of DCM.
-
Final Concentration: Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for both the native and deuterated PFB-derivatives of the target thiols. For the PFBBr derivative of 3-MH, characteristic ions include m/z 314, 181, and 133.[2]
-
5. Quantification
Quantification is performed using the stable isotope dilution method. A calibration curve is constructed by analyzing standards containing known concentrations of the native thiols and a fixed concentration of the deuterated internal standards. The concentration of the thiols in the wine sample is then determined by comparing the peak area ratio of the native thiol to its corresponding deuterated internal standard against the calibration curve.
Data Presentation
The concentrations of key varietal thiols can vary significantly depending on the grape variety, viticultural practices, and winemaking techniques. The following table summarizes typical concentration ranges for 3-MH, 3-MHA, and 4-MMP in different types of wine as reported in the literature.
| Wine Variety/Type | 3-Mercaptohexan-1-ol (3-MH) (ng/L) | 3-Mercaptohexyl Acetate (3-MHA) (ng/L) | 4-Mercapto-4-methylpentan-2-one (4-MMP) (ng/L) |
| Sauvignon Blanc | 200 - 18,000[7] | 0 - 2,500[7] | 4 - 40[7][8] |
| Chardonnay | Typically lower than Sauvignon Blanc, can contribute to "smoky" notes[4] | Present, contributes to aroma profile | Detected in some instances |
| Pinot Gris | 426.7 - 663.7[5] | 38.6 - 53.7[5] | Detected in some wines |
| Riesling | Present, contributes to varietal aroma | Present, contributes to varietal aroma | Present, contributes to varietal aroma |
| Gewürztraminer | Present, contributes to varietal aroma | Present, contributes to varietal aroma | Present, contributes to varietal aroma |
| Colombard | Present, contributes to varietal aroma | Present, contributes to varietal aroma | Present, contributes to varietal aroma |
| Rosé (various red grapes) | Often well above perception threshold[9] | Often well above perception threshold[9] | Not commonly reported |
| Red Wines (general) | 164 - 11,487[5][10] | Can be present in young red wines[9] | Not commonly reported |
| Botrytized Sweet Wines | Can reach up to 5,000[4] | Present | Present |
Note: The concentration of this compound is not as widely reported in wine as the thiols listed above.
Visualization
The following diagram illustrates the general workflow for the quantification of volatile thiols in wine.
Caption: Workflow for the quantification of volatile thiols in wine.
References
- 1. infowine.com [infowine.com]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Effects of transporting and processing Sauvignon blanc grapes on 3-mercaptohexan-1-ol precursor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects on 3-mercaptohexan-1-ol precursor concentrations from prolonged storage of Sauvignon blanc grapes prior to crushing and pressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Volatile thiols | Aromas [labexcell.com]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of 3-Heptanethiol using Solid-Phase Microextraction (SPME)
Abstract
This application note details a robust and sensitive method for the determination of 3-Heptanethiol in complex matrices, such as wine, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a volatile sulfur compound that can contribute to the aroma profile of various products. Due to its reactivity and typically low concentrations, its analysis presents a challenge. The described protocol involves an optional derivatization step to enhance analyte stability and chromatographic performance, followed by optimized HS-SPME for extraction and concentration. This document provides comprehensive experimental protocols, quantitative data, and a visual workflow to aid researchers, scientists, and drug development professionals in the accurate analysis of this compound.
Introduction
Volatile sulfur compounds (VSCs) play a significant role in the aroma and off-flavors of many food and beverage products.[1] this compound (C7H16S) is one such thiol that can be present at trace levels.[2][3] The analysis of thiols is often complicated by their high reactivity, volatility, and susceptibility to oxidation.[4] Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices.[5][6][7][8] Headspace SPME (HS-SPME) is particularly advantageous as it minimizes interference from the sample matrix.[5]
To overcome the analytical challenges associated with thiols, derivatization is often employed to improve their stability and chromatographic properties.[9] This application note describes a method that includes an optional, yet recommended, extractive alkylation step to form a more stable derivative of this compound prior to HS-SPME analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol
-
Sample matrix (e.g., wine)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-faced silicone septa
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME-compatible GC inlet
-
Autosampler with SPME capabilities (recommended)
-
Heating and agitation unit for SPME
Protocol 1: Extractive Alkylation (Derivatization)
This protocol is adapted from methods used for the analysis of other volatile thiols in wine.[4][10]
-
To a 50 mL screw-capped vial, add 40 mL of the liquid sample (e.g., wine).
-
Add an appropriate amount of internal standard if quantitative analysis is required.
-
Add 100 µL of a 10 mg/mL solution of PFBBr in methanol.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Extract the derivatives by adding 2 mL of hexane (B92381) and vortexing for 1 minute.
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent or proceed directly to the HS-SPME step by adding a defined volume of NaCl solution to the vial.
Protocol 2: Headspace SPME (HS-SPME)
-
Transfer 10 mL of the sample (or the reconstituted extract from Protocol 1) into a 20 mL headspace vial.
-
Add 2 grams of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[11][12]
-
Tightly seal the vial with a PTFE-faced silicone septum cap.
-
Place the vial in the autosampler tray or a heating block.
-
Incubate the sample at a constant temperature (e.g., 50°C) for a set period (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.[11]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC inlet for desorption.
Protocol 3: GC-MS Analysis
-
Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) for a specified time (e.g., 5 minutes) to thermally desorb the analytes onto the GC column.[13]
-
Separation: Utilize a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.5 µm) for the chromatographic separation of the analytes.[4]
-
GC Oven Program: A typical temperature program would be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp at 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Quantitative Data
The following table summarizes typical performance data for the analysis of volatile thiols using SPME-GC-MS. While specific data for this compound is limited in the reviewed literature, the data for structurally similar thiols provides a reasonable expectation of method performance.
| Parameter | 4-Mercapto-4-methyl-2-pentanone (4-MMP) | 3-Mercaptohexanol (3-MH) | 3-Mercaptohexylacetate (3-MHA) | Reference |
| Limit of Detection (LOD) | 0.9 ng/L | 1 ng/L | 17 ng/L | [4][10] |
| Recovery | 90% - 109% | 90% - 109% | 90% - 109% | [4][10] |
| Precision (RSD) | 5% - 11% | 5% - 11% | 5% - 11% | [4][10] |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of this compound from sample to detector.
References
- 1. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) [mdpi.com]
Application Notes and Protocols for the Use of 3-Heptanethiol as a Flavor Standard in Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Heptanethiol as a flavor standard in sensory analysis. This document outlines the chemical and sensory properties of this compound, detailed protocols for the preparation of standard solutions, and methodologies for conducting sensory evaluation sessions.
Introduction to this compound as a Flavor Standard
This compound (C7H16S) is a volatile sulfur compound characterized by a potent and complex aroma profile.[1][2] Its primary sensory characteristics are described as sulfurous and fruity, with nuances that can be perceived as tropical, passion fruit-like, or related to black currant.[3] Due to its distinct and potent aroma, this compound serves as a valuable reference standard in sensory analysis for several applications, including:
-
Panelist Training: To familiarize sensory panelists with specific sulfurous and fruity notes.
-
Flavor Profile Development: As a reference point in the creation of flavor profiles for food, beverage, and pharmaceutical products.
-
Quality Control: To identify and quantify specific sulfurous off-notes or characteristic fruity aromas in raw materials and finished products.
-
Research and Development: In studies investigating the impact of volatile sulfur compounds on flavor perception.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C7H16S[1][2] |
| Molecular Weight | 132.27 g/mol [1] |
| CAS Number | 1639-07-2[1] |
| Appearance | Colorless to pale yellow liquid |
| Odor Description | Sulfurous, fruity, tropical, passion fruit, black currant bud[3] |
Quantitative Sensory Data
| Compound | Odor Detection Threshold (in water) | Sensory Descriptors |
| 2-Heptanethiol | 10 µg/L[4][5] | Sulfury, onion-like, vegetable-like, bell pepper[4][5] |
| 1-methoxy-3-heptanethiol | Not specified | Sulfurous, green, fruity, tropical, black currant bud, passion fruit[3] |
Note: The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel. It is crucial to determine the specific threshold for this compound within your own panel and matrix, as sensitivity can vary.
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
Objective: To prepare a series of this compound standard solutions for use in sensory analysis.
Materials:
-
This compound (high purity)
-
Solvent: Propylene glycol or ethanol (B145695) (food grade)
-
Deionized, odor-free water or other desired sensory matrix (e.g., neutral beer, white wine base)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Glass vials with PTFE-lined screw caps
Procedure:
-
Stock Solution Preparation (e.g., 1000 mg/L or ppm):
-
In a fume hood, accurately weigh 100 mg of this compound.
-
Dissolve the this compound in the chosen solvent (propylene glycol or ethanol) in a 100 mL volumetric flask.
-
Fill the flask to the mark with the solvent and mix thoroughly. This is your Primary Stock Solution .
-
-
Intermediate Stock Solution (e.g., 10 mg/L):
-
Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix thoroughly. This is your Intermediate Stock Solution .
-
-
Working Standard Solutions (e.g., 1-20 µg/L):
-
Prepare a series of dilutions from the Intermediate Stock Solution in the desired sensory matrix (e.g., deionized water). The concentration range should bracket the expected odor threshold. Based on the threshold of 2-Heptanethiol (10 µg/L), a suggested starting range is:
-
1 µg/L
-
5 µg/L
-
10 µg/L
-
15 µg/L
-
20 µg/L
-
-
For example, to prepare a 10 µg/L solution, add 100 µL of the 10 mg/L Intermediate Stock Solution to a 100 mL volumetric flask and fill to the mark with the sensory matrix.
-
-
Storage and Stability:
-
Store all stock solutions in tightly sealed glass vials at 4°C in the dark.
-
Due to the volatility and potential for oxidation of thiols, it is recommended to prepare fresh working solutions daily for sensory tests. The stability of stock solutions should be monitored over time, and they should be replaced at least monthly or if any change in odor is perceived.
-
Protocol for Sensory Evaluation using this compound Standard
Objective: To train a sensory panel to recognize and quantify the aroma of this compound and to determine the odor detection threshold. This protocol is based on the principles of Quantitative Descriptive Analysis (QDA).
Materials:
-
Prepared this compound working standard solutions
-
Blank sample (sensory matrix with solvent, but no this compound)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Odor-free sample cups with lids (e.g., ISO standard wine glasses with watch glass covers)
-
Data collection software or ballots
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity, ability to describe aromas, and availability.
-
In initial training sessions, present panelists with a mid-range concentration of this compound (e.g., 15 µg/L) to familiarize them with its characteristic aroma.
-
Through group discussion, develop a consensus on the key aroma descriptors for this compound (e.g., "sulfurous," "fruity," "passion fruit," "catty").
-
-
Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with a series of paired samples: one blank and one this compound standard of increasing concentration.
-
For each pair, panelists are asked to identify the sample with the aroma.
-
The individual threshold is the lowest concentration at which the panelist can correctly identify the spiked sample multiple times. The panel threshold is the geometric mean of the individual thresholds.
-
-
Quantitative Descriptive Analysis (QDA) Session:
-
Present panelists with a randomized set of coded samples, including a blank and several concentrations of this compound.
-
Panelists individually rate the intensity of each agreed-upon aroma descriptor on a line scale (e.g., from 0 = "not perceived" to 10 = "very intense").
-
Provide panelists with odor-free water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the intensity ratings for each descriptor using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between concentrations and to visualize the sensory profile of this compound.
-
Visualizations
Olfactory Signaling Pathway for Thiols
The perception of thiols is initiated by their interaction with specific olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to a neural signal being sent to the brain. The process involves G-protein coupling, second messenger production, and ion channel activation. The diagram below illustrates this signaling pathway.
Caption: Olfactory signal transduction pathway for thiols.
Experimental Workflow for Sensory Analysis
The following diagram outlines the logical flow of the experimental protocol for preparing and evaluating this compound as a flavor standard in a sensory analysis setting.
Caption: Workflow for this compound sensory standard evaluation.
References
- 1. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (S)-1-methoxy-3-heptane thiol, 400052-49-5 [thegoodscentscompany.com]
- 4. imreblank.ch [imreblank.ch]
- 5. Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Heptanethiol in Food and Beverage Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptanethiol (C₇H₁₆S) is a volatile sulfur compound that, along with other thiols, plays a significant role in the aroma profile of various foods and beverages. Due to their extremely low odor detection thresholds, thiols can impart distinct aromas even at trace concentrations. While research has extensively focused on other thiols like 3-mercaptohexan-1-ol (3MH) in wine and 2-furfurylthiol in coffee, this compound is an emerging compound of interest for its potential contribution to the complex flavor profiles of tropical fruits, wine, and beer. These notes provide an overview of the current understanding of this compound's application in food and beverage research, including its sensory characteristics, a hypothetical formation pathway, and detailed analytical protocols.
Sensory Properties of this compound and Related Compounds
Volatile sulfur compounds are known for their potent and often complex aromas, which can range from desirable fruity and roasted notes to unpleasant sulfurous off-odors. The sensory perception of these compounds is highly dependent on their concentration.
While specific sensory data for this compound is limited in publicly available literature, information on structurally similar compounds provides valuable insights into its likely aroma profile. A closely related compound, (S)-1-methoxy-3-heptanethiol, is described as having a complex aroma profile characterized by sulfurous, green, tropical fruit, black currant bud, passion fruit, and herbal notes. This suggests that this compound likely contributes to a similar spectrum of tropical and sulfurous aromas in foods and beverages.
For comparison, 2-heptanethiol, another isomer, has been identified in bell peppers and is described as having sulfury, onion-like, and vegetable-like aromas, which become reminiscent of bell pepper at lower concentrations.
Quantitative Data on Relevant Thiols in Food and Beverages
To date, specific quantitative data on the concentration and odor detection threshold of this compound in various food and beverage matrices is not widely available in the scientific literature. However, to provide a comparative context for researchers, the following table summarizes quantitative data for other well-researched and sensorially significant thiols.
| Thiol Compound | Odor Descriptor(s) | Odor Detection Threshold (ng/L in water) | Typical Concentration Range in Wine (ng/L) | Reference(s) |
| This compound | Tropical fruit, Sulfurous (hypothesized) | Data Not Available | Data Not Available | |
| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, Passion fruit | 60 | 50 - 5000 | [1] |
| 3-Mercaptohexyl Acetate (3MHA) | Passion fruit, Boxwood | 4 | 10 - 1500 | [1] |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Blackcurrant, Boxwood | 0.8 | 1 - 40 | [1] |
| 2-Furfurylthiol | Roasted coffee | 0.4 | Variable (coffee) | |
| 2-Heptanethiol | Sulfury, Onion-like, Bell pepper | 10,000 | Variable (bell pepper) |
Hypothetical Formation Pathway of this compound
While the exact biogenesis of this compound in most foods is not yet fully elucidated, a plausible formation pathway can be hypothesized based on known biochemical reactions that form other volatile sulfur compounds. One likely route involves the degradation of lipids to form a C7 aldehyde (heptanal), which then reacts with a sulfur donor, such as hydrogen sulfide (B99878) (H₂S), often produced during fermentation or the thermal degradation of sulfur-containing amino acids like cysteine.
Caption: Hypothetical formation pathway of this compound from lipid degradation and a sulfur source.
Experimental Protocols
The analysis of volatile thiols like this compound in complex food and beverage matrices presents analytical challenges due to their low concentrations, high reactivity, and volatility. The following protocols outline established methods for the extraction and analysis of volatile sulfur compounds, which can be adapted for this compound.
Protocol 1: Analysis of this compound in Wine using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies developed for the analysis of volatile thiols in wine.
1. Sample Preparation: a. Pipette 10 mL of wine into a 20 mL headspace vial. b. Add 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. c. Add an appropriate internal standard (e.g., a deuterated analog of a thiol, if available, or a different thiol not expected to be in the sample) for quantification. d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and a temperature-controlled incubator. b. Equilibrate the sample at 40°C for 15 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
3. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode. b. GC Conditions:
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 40°C for 5 minutes, ramp to 220°C at 3°C/min, and hold for 10 minutes. c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
"Sample_Prep" [label="Sample Preparation\n(Wine + NaCl + Internal Standard)"];
"HS_SPME" [label="HS-SPME Extraction\n(DVB/CAR/PDMS fiber)"];
"GC_MS" [label="GC-MS Analysis"];
"Data_Analysis" [label="Data Analysis\n(Identification & Quantification)"];
"Sample_Prep" -> "HS_SPME" [label="Incubation & Headspace Generation"];
"HS_SPME" -> "GC_MS" [label="Thermal Desorption"];
"GC_MS" -> "Data_Analysis" [label="Chromatogram & Mass Spectra"];
}
Caption: Experimental workflow for the analysis of this compound in wine.
Protocol 2: Sensory Evaluation of this compound using Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the sensory detection of odor-active compounds as they elute from the GC column.
1. Sample Preparation and HS-SPME-GC: a. Prepare and analyze the sample as described in Protocol 1.
2. Olfactometry Setup: a. At the end of the GC column, use a column effluent splitter to direct a portion of the eluent (typically 50%) to the MS detector and the other portion to an olfactometry port. b. Humidify the air flowing to the olfactometry port to prevent nasal dryness for the panelists.
3. Sensory Analysis: a. Have trained sensory panelists sniff the eluent from the olfactometry port throughout the GC run. b. Panelists should record the time, duration, and a descriptor for each odor they detect. c. The intensity of the odor can also be recorded using a time-intensity device or a predefined scale.
4. Data Correlation: a. Correlate the retention times of the detected odors with the peaks in the mass chromatogram to identify the compounds responsible for specific aromas.
Conclusion
This compound represents a promising area of research for food and beverage scientists seeking to understand and manipulate complex flavor profiles. Its likely contribution to tropical and sulfurous notes makes it particularly relevant for products such as wine, beer, and tropical fruit juices. While specific quantitative data and confirmed formation pathways are still emerging, the analytical protocols and sensory evaluation techniques outlined in these notes provide a solid foundation for further investigation into the role of this potent aroma compound. Future research should focus on determining the odor detection threshold of this compound, quantifying its presence in various food matrices, and elucidating its precise formation mechanisms.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Heptanethiol Following Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Heptanethiol by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of a native chromophore or fluorophore, direct analysis of this compound by HPLC is challenging. This protocol outlines a pre-column derivatization procedure using the fluorescent labeling agent monobromobimane (B13751) (mBBr) to yield a highly fluorescent and stable thioether derivative. The derivatized analyte is then separated using reversed-phase HPLC and quantified with a fluorescence detector. This method provides a reliable approach for the determination of this compound in various sample matrices.
Introduction
Thiols, or mercaptans, are a class of organosulfur compounds that play significant roles in various fields, including pharmaceuticals, food chemistry, and environmental science. This compound is an aliphatic thiol that may be of interest as a fragrance component, a starting material in chemical synthesis, or a potential biomarker. Accurate and sensitive quantification of such thiols is crucial for quality control, research, and safety assessment.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of compounds in a mixture.[1] However, many thiols, including this compound, do not possess intrinsic properties that allow for sensitive detection by common HPLC detectors like UV-Vis. To overcome this limitation, a derivatization step is employed to attach a "tag" to the thiol group, rendering it detectable.[2] Fluorescent derivatization is a particularly advantageous approach as it offers high sensitivity and selectivity.[3][4][5]
This protocol focuses on the use of monobromobimane (mBBr) as the derivatizing agent. mBBr reacts specifically with the thiol group under mild, basic conditions to form a stable and highly fluorescent thioether derivative.[6][7] The resulting derivative can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 1639-07-2)[8]
-
Monobromobimane (mBBr)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Acetic acid
-
N-(2-hydroxyethyl)piperazine-N'-(3-propanesulfonic acid) (EPPS) or similar buffer
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Standard laboratory glassware and equipment
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Standard Solution Preparation
-
This compound Stock Solution (10 mM): Due to the volatility and potential for oxidation of this compound, it is recommended to prepare stock solutions in a deoxygenated solvent. Prepare a 10 mM stock solution of this compound in methanol. Store in a tightly sealed vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the derivatization buffer to achieve a concentration range suitable for creating a calibration curve (e.g., 1 µM to 100 µM).
Derivatization Protocol with Monobromobimane (mBBr)
This protocol is adapted from established methods for thiol derivatization.[6][7]
-
Prepare Derivatization Buffer: Prepare a 50 mM EPPS buffer containing 5 mM DTPA. Adjust the pH to 9.0 with NaOH.[6] The basic pH facilitates the reaction between the thiol and mBBr.
-
Prepare mBBr Solution: Prepare a 30 mM solution of mBBr in acetonitrile. This solution should be prepared fresh and protected from light. The stability of the mBBr solution at room temperature is sufficient for several days if stored in the dark.[6][7]
-
Derivatization Reaction:
-
Stop Reaction: Stop the reaction by adding 10 µL of 1 M HCl to acidify the solution.
-
Sample Preparation for HPLC: Centrifuge the derivatized sample to remove any precipitate. The supernatant is ready for HPLC analysis.
HPLC Analysis
-
HPLC System and Column:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Fluorescence Detection: Excitation at 392 nm and Emission at 480 nm.[1][3]
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape, especially considering the hydrophobic nature of the this compound derivative. An example gradient is provided in Table 1.
Table 1: Example Gradient Elution Program
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Data Presentation
Quantitative data from similar thiol derivatization protocols are summarized in Table 2 to provide an expectation of the method's performance. The exact values for this compound would need to be determined experimentally.
Table 2: Performance Characteristics of Thiol Derivatization and HPLC Analysis (Reference Data)
| Parameter | Derivatizing Agent | Thiol Analyte | Value | Reference |
|---|---|---|---|---|
| Limit of Detection (LOD) | mBBr | Glutathione (B108866) | 100 fmol | [6] |
| SBD-F | Cysteine | 0.07 pmol | [9] | |
| ThioGlo3 | Glutathione | 50 fmol | [10] | |
| Limit of Quantification (LOQ) | SBD-F | Cysteine | 0.23 pmol | [9] |
| **Linearity (R²) ** | mBBr | Glutathione, Cysteine | > 0.99 | [3] |
| SBD-F | Various Thiols | > 0.999 |
| Recovery | mBBr | Glutathione, Cysteine | > 96% |[3] |
Mandatory Visualization
The experimental workflow for the derivatization and HPLC analysis of this compound is illustrated in the following diagram.
Caption: Experimental workflow for this compound derivatization and HPLC analysis.
Discussion
The described protocol provides a sensitive and reliable method for the analysis of this compound. The choice of mBBr as the derivatizing agent offers several advantages, including high reactivity towards thiols, the formation of stable derivatives, and strong fluorescence for sensitive detection.
Due to the aliphatic and non-polar nature of this compound, its derivative is expected to be more hydrophobic than the commonly analyzed biological thiols like glutathione and cysteine. Therefore, a reversed-phase HPLC method with a gradient elution starting with a higher aqueous mobile phase and gradually increasing the organic solvent (methanol) concentration is appropriate. This will ensure that the derivatized this compound is retained on the C18 column and then eluted as a sharp peak.
For method validation, it is essential to determine the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using the derivatized this compound standards. The reference data in Table 2 can serve as a guideline for the expected performance of the method.
Conclusion
This application note provides a comprehensive protocol for the derivatization of this compound with monobromobimane and its subsequent analysis by HPLC with fluorescence detection. The method is designed to be sensitive, specific, and reproducible, making it suitable for a wide range of applications in research, quality control, and drug development. The provided workflow and experimental details offer a solid foundation for the successful implementation of this analytical procedure.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Headspace Analysis of Volatile Thiols Including 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile thiols are a class of sulfur-containing organic compounds known for their potent aroma and flavor characteristics, often perceptible at very low concentrations. In the pharmaceutical and drug development sectors, the analysis of these compounds is critical for several reasons, including the characterization of drug degradation products, identification of potential genotoxic impurities, and assessment of off-odors in formulations. 3-Heptanethiol (C₇H₁₆S) is one such volatile thiol that may be encountered.[1][2]
This application note provides a detailed protocol for the analysis of this compound and other volatile thiols using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique is highly suitable for the analysis of volatile compounds in complex matrices as it minimizes matrix effects and protects the analytical system from non-volatile residues.[3][4] The methodologies described herein are designed to provide a robust framework for researchers, scientists, and drug development professionals to achieve sensitive and reliable quantification of volatile thiols.
Analytical Approach
The analysis of volatile thiols presents unique challenges due to their high reactivity, low molecular weight, and typically low concentration levels.[5] To overcome these challenges, this protocol utilizes a static headspace sampling technique coupled with GC-MS. Static headspace analysis involves heating a sealed vial containing the sample to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system.[3] For enhanced sensitivity, especially for trace-level analysis, derivatization or the use of specific trapping materials in dynamic headspace systems can be considered.[5][6][7][8]
Method Validation
The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9]
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the headspace GC-MS analysis of this compound. These values are representative and may vary based on instrumentation and matrix.
Table 1: Linearity of this compound Analysis
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Number of Calibration Points | 6 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio (S/N) of 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise Ratio (S/N) of 10 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low (0.2 µg/mL) | 98.5 | 80 - 120 |
| Medium (2.0 µg/mL) | 101.2 | 80 - 120 |
| High (8.0 µg/mL) | 99.8 | 80 - 120 |
Table 4: Precision of this compound Analysis
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Low Concentration (0.2 µg/mL) | < 5.0 | < 8.0 | < 15.0 |
| High Concentration (8.0 µg/mL) | < 3.0 | < 5.0 | < 10.0 |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC or GC grade)
-
Deionized water
-
Nitrogen or Helium (carrier gas, high purity)
-
20 mL headspace vials with PTFE-lined silicone septa and aluminum crimp caps
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial. If necessary, dissolve or dilute the sample in a suitable solvent.
-
Spiked Samples (for Accuracy): Prepare blank matrix samples and spike them with known amounts of this compound at low, medium, and high concentration levels.
Headspace GC-MS Analysis Protocol
Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Syringe/Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
Vial Shaking: On (if available)
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio of 10:1, can be optimized for sensitivity)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions should be determined from its mass spectrum.
Visualizations
Experimental Workflow
Caption: Workflow for the Headspace GC-MS Analysis of this compound.
Method Validation Logical Relationship
Caption: Key Parameters for Analytical Method Validation.
References
- 1. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. gcms.cz [gcms.cz]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Dynamic headspace GC-MS method to detect volatile extractables from medical device materials | FDA [fda.gov]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Stable Isotope Dilution Assay of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptanethiol is a volatile thiol compound that can contribute to the aroma and flavor profiles of various foods and beverages, and may also be of interest in other biological and industrial matrices.[1] Accurate quantification of this compound, which is often present at trace levels, is crucial for quality control, flavor chemistry studies, and safety assessments. Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of volatile compounds, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3] This document provides a detailed protocol for the analysis of this compound using a Stable Isotope Dilution Assay coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The stable isotope dilution assay for this compound involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., d2-3-heptanethiol) to the sample at the earliest stage of sample preparation. The isotopically labeled standard is chemically identical to the analyte of interest and therefore exhibits similar behavior during extraction, derivatization, and chromatographic analysis.[3] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using mass spectrometry, the concentration of this compound in the original sample can be accurately determined. Derivatization of the thiol group is often employed to improve chromatographic properties and enhance detection sensitivity.
Experimental Protocols
Synthesis of Deuterated this compound (d-3-Heptanethiol) Internal Standard
A deuterated internal standard is crucial for the SIDA. While commercially available standards are preferred, a synthetic route may be necessary. A plausible approach involves the reduction of a suitable precursor with a deuterium (B1214612) source. One general method for synthesizing deuterated compounds is through H-D exchange reactions using heavy water (D2O) under high temperature and pressure, often with a catalyst.[4] Another approach could involve the reduction of a corresponding ketone (3-heptanone) with a deuterating agent like sodium borodeuteride (NaBD4) followed by conversion of the resulting deuterated alcohol to the thiol.
Note: The synthesis of custom deuterated standards should be performed by chemists experienced in synthetic organic chemistry.
Sample Preparation: Extraction and Derivatization
Due to the high volatility and reactivity of thiols, a derivatization step is recommended to improve stability and chromatographic performance.[5] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.
Materials:
-
Sample containing this compound (e.g., wine, food extract)
-
d-3-Heptanethiol internal standard solution (concentration to be determined based on expected analyte levels)
-
Dichloromethane (DCM), HPLC grade
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Sodium sulfate (B86663), anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a 10 mL centrifuge tube, add 5 mL of the liquid sample.
-
Spike the sample with a known amount of d-3-heptanethiol internal standard solution. The amount should be chosen to be close to the expected concentration of the native analyte.
-
Add 1 mL of 2 M NaOH to adjust the pH and deprotonate the thiol group, facilitating the derivatization reaction. Vortex for 30 seconds.
-
Add 200 µL of the 10% PFBBr solution. Vortex immediately for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1 hour in the dark.
-
Add 2 mL of DCM to extract the derivatized analytes. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
The analysis of the derivatized this compound is performed by Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Instrumentation and Conditions (based on typical methods for volatile thiols): [6]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50-400 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
To enhance sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The specific ions to monitor will depend on the fragmentation of the PFBBr derivative of this compound.
-
This compound-PFBBr derivative (C14H11F5S): The molecular ion and characteristic fragment ions would need to be determined from a full scan analysis of a standard. A key fragment would likely be the pentafluorobenzyl cation at m/z 181.
-
d-3-Heptanethiol-PFBBr derivative: The corresponding ions with an increased mass due to the deuterium label(s) should be monitored. For example, if a d2-standard is used, the molecular ion and relevant fragments will be shifted by 2 Da.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for a SIDA method for volatile thiols. These values are indicative and should be determined experimentally for the specific this compound assay.[7][8]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response. |
| Recovery (%) | 90 - 110% | The percentage of the analyte recovered through the entire analytical procedure. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Visualizations
Experimental Workflow
Caption: Workflow for the stable isotope dilution assay of this compound.
Logical Relationship of SIDA
Caption: Principle of quantification in a stable isotope dilution assay.
References
- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tn-sanso.co.jp [tn-sanso.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrochemical Detection of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Heptanethiol is a volatile thiol compound that can be of interest in various fields, from the food and beverage industry, where it can act as an aroma compound, to environmental monitoring and biomedical research. Its detection at low concentrations is crucial for quality control and for understanding its physiological or environmental impact. Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of this compound. These techniques rely on the electrochemical oxidation of the thiol group, which can be measured as a current or potential change at an electrode surface.
This document provides detailed application notes and generalized experimental protocols for the electrochemical detection of this compound. Due to the limited specific literature on the electrochemical detection of this particular thiol, the following protocols are based on established principles for the analysis of similar long-chain alkyl thiols.
Principle of Electrochemical Detection
The electrochemical detection of thiols (R-SH), including this compound, is primarily based on the oxidation of the sulfur atom. At a suitable electrode material and applied potential, the thiol group undergoes an oxidation reaction, typically forming a disulfide (R-S-S-R) and releasing protons and electrons.
Reaction: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
The generated electrons can be measured as a current, which, under controlled conditions, is proportional to the concentration of the thiol in the sample. Techniques such as Cyclic Voltammetry (CV) are used to characterize the electrochemical behavior of the analyte, while more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed for quantitative analysis.
Data Presentation
The following table summarizes typical performance characteristics that can be expected when developing an electrochemical method for thiol detection. The values are indicative and will need to be determined experimentally for this compound.
| Parameter | Typical Range for Alkyl Thiols | Notes |
| Limit of Detection (LOD) | 10 nM - 10 µM | Highly dependent on the electrode material and modification. |
| Linear Range | 0.1 µM - 100 µM | Can be adjusted by modifying experimental parameters. |
| Sensitivity | 0.1 - 10 µA/µM | Represents the slope of the calibration curve. |
| Working Potential (DPV/SWV) | +0.4 V to +0.8 V (vs. Ag/AgCl) | Needs to be optimized for this compound. |
| Response Time | < 5 minutes | For direct electrochemical measurement. |
| Reproducibility (RSD) | < 5% | For replicate measurements. |
Experimental Protocols
Protocol 1: Characterization of this compound using Cyclic Voltammetry (CV)
This protocol outlines the steps to study the electrochemical behavior of this compound on a Glassy Carbon Electrode (GCE).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: Glassy Carbon Electrode; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)
-
This compound standard
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4
-
Ethanol (B145695) (for dissolving this compound)
-
Polishing materials for GCE (alumina slurry, polishing pads)
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2 minutes in deionized water, followed by 2 minutes in ethanol to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Solutions:
-
Prepare a 0.1 M PBS solution and adjust the pH to 7.4.
-
Prepare a stock solution of this compound (e.g., 10 mM) in ethanol.
-
Prepare the desired concentration of this compound in the deoxygenated supporting electrolyte by appropriate dilution of the stock solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode in the supporting electrolyte containing this compound.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., +1.0 V) and back to the initial potential.
-
Typical scan rate: 100 mV/s.
-
Record a blank CV in the supporting electrolyte without this compound for comparison.
-
-
Data Analysis:
-
Identify the oxidation peak potential and peak current for this compound.
-
Study the effect of scan rate on the peak current and potential to understand the reaction kinetics.
-
Protocol 2: Quantitative Determination of this compound using Differential Pulse Voltammetry (DPV)
This protocol describes the use of DPV for the sensitive quantification of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Electrode and Solution Preparation:
-
Follow the same electrode and solution preparation steps as in Protocol 1.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and deoxygenate the solution as described in Protocol 1.
-
Set the DPV parameters on the potentiostat. Typical parameters include:
-
Initial Potential: e.g., +0.2 V
-
Final Potential: e.g., +0.9 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Record the DPV for a blank solution (supporting electrolyte only).
-
Add known concentrations of this compound to the electrochemical cell and record the DPV for each concentration.
-
-
Data Analysis:
-
Measure the peak current at the oxidation potential of this compound for each concentration.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the limit of detection (LOD) and the linear range of the method.
-
Protocol 3: Sample Preparation from a Wine Matrix
For the analysis of this compound in a complex matrix like wine, a sample preparation step is necessary to extract the analyte and minimize interferences.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Take a known volume of the wine sample (e.g., 10 mL) and adjust the pH to approximately 3.5 with HCl.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the retained thiols with a suitable organic solvent, such as methanol or acetonitrile (B52724) (e.g., 2 x 2 mL).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the supporting electrolyte used for the electrochemical measurement.
-
-
Analysis:
-
Analyze the reconstituted sample using the DPV protocol described in Protocol 2.
-
Mandatory Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound in a wine sample.
Caption: Signaling pathway for the electrochemical detection of this compound.
Concluding Remarks
The protocols provided herein offer a solid foundation for developing a robust method for the electrochemical detection of this compound. For researchers and professionals in drug development, these sensitive electrochemical techniques can be adapted for various applications, including the monitoring of thiol-containing drugs or their metabolites. It is important to emphasize that optimization of experimental parameters, such as pH of the supporting electrolyte, electrode material, and voltammetric parameters, is crucial for achieving the desired sensitivity and selectivity for this compound in a specific application. Furthermore, for complex matrices, the development of an efficient sample preparation protocol is paramount to ensure accurate and reliable results.
Troubleshooting & Optimization
Preventing oxidation and degradation of 3-Heptanethiol standards
This technical support center provides guidance on the proper handling, storage, and analysis of 3-Heptanethiol standards to prevent oxidation and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The sulfhydryl group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidized species. This process can be accelerated by exposure to oxygen, light, elevated temperatures, and the presence of metal ions.
Q2: What are the ideal storage conditions for this compound standards?
A2: To minimize degradation, this compound standards should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, -20°C or -80°C is recommended.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.
Q3: How should I prepare working solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These stock solutions should also be stored under an inert atmosphere at low temperatures. Working standards should be prepared fresh daily by diluting the stock solution with the appropriate solvent for your analytical method.
Q4: Can I do anything to further prevent oxidation in my prepared solutions?
A4: Yes, adding antioxidants can help to improve the stability of thiol solutions. While specific data for this compound is limited, antioxidants such as sulfur dioxide and glutathione (B108866) have been shown to be effective in preventing thiol oxidation in other applications.[3][4] The choice of antioxidant will depend on the compatibility with your analytical method.
Q5: How can I check the purity of my this compound standard?
A5: The purity of your standard can be assessed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These techniques can separate this compound from any degradation products or other impurities.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Peak Tailing
-
Possible Cause 1: Active Sites in the GC System: Thiols can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, leading to peak tailing.
-
Possible Cause 2: Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.
-
Possible Cause 3: Column Contamination: Accumulation of non-volatile residues on the column can lead to peak distortion.
-
Solution: Perform regular column bakeouts as recommended by the manufacturer. If the contamination is severe, the column may need to be replaced.[7]
-
Issue: Ghost Peaks
-
Possible Cause 1: Carryover from Previous Injections: Residual this compound or its degradation products from a previous analysis can appear as ghost peaks in subsequent runs.
-
Solution: Implement a thorough rinse of the injection syringe and port with a strong solvent between injections. Running a blank solvent injection can help confirm carryover.[8]
-
-
Possible Cause 2: Septum Bleed: Components from the injector septum can bleed into the system and appear as ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Peak Tailing
-
Possible Cause 1: Secondary Interactions: Similar to GC, thiols can interact with active sites on the stationary phase of the HPLC column.
-
Solution: Use a column with a highly inert stationary phase or add a competing agent to the mobile phase to block active sites. Adjusting the mobile phase pH can also help to reduce these interactions.[8]
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
Issue: Ghost Peaks
-
Possible Cause 1: Contaminated Mobile Phase: Impurities in the mobile phase or solvents used for sample preparation can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and filter them before use. Prepare fresh mobile phase daily.[8]
-
-
Possible Cause 2: Sample Degradation in the Autosampler: this compound standards may degrade while sitting in the autosampler, leading to the appearance of new peaks.
-
Solution: Minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler.
-
Quantitative Data Summary
| Thiol Compound | Storage Condition | Observation | Reference |
| 2-methyl-3-furanthiol | 50°C in aqueous solution | 59% decrease in 24 hours | [9] |
| 2-furfurylthiol | 50°C in aqueous solution | 28% decrease in 24 hours | [9] |
| Thiolated Polymers (powder) | 20°C, 70% Relative Humidity | Decrease in free thiol groups after 6 months | [10][11] |
| Thiolated Polymers (tablets) | -20°C, 4°C, 20°C, 22°C | Stable under all conditions for 6 months | [10][11] |
| Varietal Thiols in Wine | Bottled wine, 15°C | Concentrations can decrease during storage due to oxidation | [3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general method for the purity analysis of a this compound standard. Optimization may be required for your specific instrument and application.
1. Sample Preparation:
- Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1000 µg/mL.
- From the stock solution, prepare a working standard of approximately 10 µg/mL.[12]
2. GC-MS Parameters:
- Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a suitable starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 250°C at a rate of 10°C/min.
- Hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
3. Data Analysis:
- The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Potential degradation products, such as the corresponding disulfide, will appear as separate peaks. These can be tentatively identified by their mass spectra and comparison to spectral libraries (e.g., NIST).
Protocol 2: Purity Assessment of this compound by HPLC
This protocol outlines a general approach for analyzing this compound using HPLC with UV detection. Derivatization is often required for the sensitive detection of thiols by UV or fluorescence.
1. Derivatization (Pre-column):
- React the this compound standard with a derivatizing agent such as monobromobimane (B13751) (mBBr) or 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) to form a fluorescent or UV-active derivative. The reaction conditions (pH, temperature, time) will depend on the chosen reagent.[13]
2. HPLC Parameters:
- Column: A C18 reversed-phase column is typically used. Common dimensions are 150 mm x 4.6 mm ID with 5 µm particles.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to separate the derivatized this compound from any by-products or degradation products.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10-20 µL.
- Detection: UV or fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivative.
3. Data Analysis:
- Purity is assessed by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.
Visualizations
Caption: Primary oxidation pathway of this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. medicinescience.org [medicinescience.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. scispace.com [scispace.com]
Technical Support Center: Overcoming Matrix Effects in 3-Heptanethiol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-Heptanethiol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] In the analysis of this compound, a volatile thiol, matrix components can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[2][3][4] This phenomenon can negatively impact the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[1]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects include endogenous components of the sample, such as salts, lipids, and proteins in biological fluids, or other volatile and non-volatile compounds in food and beverage samples.[2][3][4][5] For volatile thiols like this compound, other volatile organic compounds in the sample can compete for adsorption space on SPME fibers during headspace analysis, leading to matrix effects.[2][4]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS for this compound would have a similar chemical structure and physicochemical properties, causing it to be affected by the matrix in the same way as the analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.
Q4: Why is derivatization often recommended for the analysis of this compound?
A4: this compound is a volatile and reactive compound, prone to oxidation. Derivatization serves two main purposes: it stabilizes the thiol group, preventing its degradation, and it can improve the chromatographic and mass spectrometric properties of the analyte.[9] Reagents such as N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP) can be used to create a more stable and less volatile derivative, which is often more suitable for LC-MS/MS analysis.[10]
Q5: Can I use a different thiol as an internal standard if a stable isotope-labeled this compound is not available?
A5: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to this compound in the presence of the sample matrix. The choice of a non-isotope labeled internal standard should be carefully evaluated, as its response may not be affected by the matrix to the same extent as the analyte, potentially leading to inaccurate results.[2][4]
Troubleshooting Guide
Problem: I am observing poor peak shape (e.g., tailing or broadening) for this compound.
-
Possible Cause: Active sites in the GC inlet or column, or interactions with the sample matrix. Thiols are known to be "sticky" compounds.
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner.
-
Column Choice: Use a column specifically designed for volatile sulfur compounds or a general-purpose column with good inertness.
-
Derivatization: Derivatizing this compound can block the active thiol group, often leading to improved peak shape.
-
Matrix Effect: Co-eluting matrix components can interfere with the chromatography. Improve sample cleanup to remove these interferences.
-
Problem: My recovery of this compound is low and inconsistent.
-
Possible Cause: Inefficient extraction, degradation of the analyte during sample preparation, or significant matrix-induced signal suppression.
-
Troubleshooting Steps:
-
Optimize Extraction: If using HS-SPME, optimize parameters such as fiber type, extraction time, and temperature. For liquid-liquid or solid-phase extraction, evaluate different solvents and sorbents.
-
Analyte Stability: this compound is volatile and prone to oxidation. Keep samples cool and minimize exposure to air. Consider immediate derivatization after sample collection to stabilize the analyte.
-
Use a SIL-IS: A stable isotope-labeled internal standard will co-extract with the analyte and can compensate for losses during sample preparation.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if the low signal is due to poor recovery or ion suppression.
-
Problem: I see high variability in my quantitative results between samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots or insufficient homogenization of the sample.
-
Troubleshooting Steps:
-
Method of Standard Additions: For a small number of samples, the method of standard additions can be used to correct for matrix effects in each individual sample.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to mimic the matrix effects observed in the unknown samples.
-
Stable Isotope Dilution: This is the most robust approach for handling sample-to-sample variations in matrix effects. The SIL-IS is added to each sample at the beginning of the workflow and corrects for variations throughout the entire process.[6][7][8]
-
Sample Homogenization: Ensure that all samples are thoroughly mixed before taking an aliquot for analysis.
-
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of matrix effects on the quantification of this compound and the effectiveness of mitigation strategies.
| Parameter | Without Mitigation | With Matrix-Matched Calibration | With Stable Isotope Dilution |
| Recovery (%) | 45 ± 15% | 48 ± 12% | Not Applicable (ratio-based) |
| Matrix Effect (%) | 35 ± 20% (Suppression) | Compensated | Compensated |
| Precision (RSD) | 25% | 12% | < 5% |
| Accuracy (% Bias) | -60% | -8% | < 3% |
This table contains illustrative data and is intended for demonstration purposes only.
Experimental Protocols
Representative Protocol: Quantification of this compound in a Biological Matrix using HS-SPME-GC-MS with Stable Isotope Dilution
This protocol is a representative example based on common practices for volatile thiol analysis.[2][4][5]
1. Materials and Reagents:
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d2) as a stable isotope-labeled internal standard (SIL-IS)
-
Methanol (HPLC grade)
-
Blank matrix (e.g., control plasma, urine)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample Preparation:
-
Pipette 1 mL of the biological sample into a 20 mL headspace vial.
-
Add 10 µL of the SIL-IS solution (e.g., 1 µg/mL in methanol) to each sample, calibrant, and quality control (QC) sample.
-
For the calibration curve, spike blank matrix with appropriate volumes of the this compound standard solution to achieve the desired concentration range.
-
Immediately cap the vials and vortex for 10 seconds.
3. HS-SPME Procedure:
-
Place the vials in the autosampler tray of the GC-MS system.
-
Incubate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes.
4. GC-MS Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode, 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 7250 Q-TOF (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Ions to Monitor (Hypothetical):
-
This compound: m/z [primary ion], m/z [qualifier ion]
-
This compound-d2: m/z [primary ion + 2], m/z [qualifier ion + 2]
-
5. Data Analysis:
-
Integrate the peak areas for the primary ions of this compound and the SIL-IS.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 6. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL [pnnl.gov]
- 10. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Improving extraction efficiency of 3-Heptanethiol from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 3-Heptanethiol from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent methods for extracting volatile thiols like this compound are headspace-based techniques due to their efficiency in isolating volatile compounds from non-volatile matrix components. The two primary methods are:
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a coated fiber to the headspace above the sample. The volatile analytes adsorb to the fiber, which is then desorbed in the injector port of a gas chromatograph (GC). It is a solvent-free, simple, and sensitive method.[1][2]
-
Stir Bar Sorptive Extraction (SBSE): SBSE uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) to extract analytes. It offers a larger phase volume compared to SPME, often resulting in higher recoveries for less polar compounds.[1][3][4]
Q2: Why is derivatization often necessary for the analysis of this compound?
A2: Derivatization is a crucial step in the analysis of thiols for several reasons:
-
Improved Stability: Thiols are highly reactive and susceptible to oxidation, which can lead to their loss during sample preparation and analysis. Derivatization converts the thiol group into a more stable functional group.
-
Enhanced Chromatographic Performance: The polarity of thiols can lead to poor peak shapes (tailing) in GC analysis. Derivatized thiols are typically less polar and more volatile, resulting in sharper, more symmetrical peaks.
-
Increased Sensitivity: Derivatizing agents, such as those containing fluorine atoms like Pentafluorobenzyl bromide (PFBBr), can significantly enhance the sensitivity of detection, especially with an electron capture detector (ECD) or mass spectrometry (MS).[5][6][7]
Q3: How do matrix effects impact the extraction of this compound?
A3: Matrix effects can significantly influence the accuracy and precision of this compound analysis by either enhancing or suppressing the analytical signal.[8][9] In complex matrices like wine, beer, or biological fluids, components such as proteins, sugars, and other non-volatile substances can:
-
Compete for active sites on the extraction phase (e.g., SPME fiber), reducing the extraction efficiency of the target analyte.
-
Alter the partitioning equilibrium of this compound between the sample and the headspace.
-
Cause ion suppression or enhancement in the mass spectrometer source.
To mitigate matrix effects, it is recommended to use matrix-matched calibration standards or stable isotope-labeled internal standards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Inefficient Extraction Method: The chosen technique (e.g., SPME fiber coating) may not be optimal for this compound. 2. Analyte Degradation: Thiols are prone to oxidation. 3. Sub-optimal Extraction Parameters: Incorrect temperature, time, or pH can reduce efficiency. 4. Matrix Effects: Components in the sample interfere with extraction. | 1. Select an appropriate SPME fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for volatile thiols. For SBSE, a PDMS-coated stir bar is standard. 2. Work at low temperatures and consider adding antioxidants like EDTA to the sample. Derivatization can also stabilize the thiol. 3. Optimize extraction parameters: Systematically vary temperature, time, pH, and salt concentration to find the optimal conditions. 4. Use matrix-matched calibration or an internal standard. Sample dilution can also help reduce matrix effects. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Extraction Time or Temperature: Variations in these parameters between samples will lead to inconsistent results. 2. SPME Fiber Degradation: The fiber coating can be damaged over time, affecting its adsorptive properties. 3. Inconsistent Sample Volume or Headspace Volume: Changes in the sample-to-headspace ratio can alter the equilibrium. 4. Leaks in the GC Inlet: A leaking septum can cause loss of analyte during desorption. | 1. Use an autosampler for precise control over extraction time and temperature. 2. Visually inspect the fiber before each use. Condition the fiber as recommended by the manufacturer and replace it when it shows signs of wear. 3. Use consistent vial sizes and sample volumes. 4. Regularly replace the septum and check for leaks using an electronic leak detector.[10] |
| Peak Tailing in the Chromatogram | 1. Active Sites in the GC System: The polar thiol group can interact with active sites in the inlet liner, column, or detector.[10][11][12] 2. Column Overload: Injecting too much analyte can saturate the column. 3. Inappropriate GC Column Phase: The stationary phase may not be suitable for thiol analysis. 4. Solvent-Phase Polarity Mismatch: The polarity of the injection solvent and the stationary phase are incompatible.[11] | 1. Derivatize the thiol to make it less polar. Use a deactivated inlet liner and a high-quality, inert GC column.[10] 2. Dilute the sample or reduce the injection volume. 3. Use a column designed for volatile sulfur compounds, such as a low- to mid-polarity phase. 4. Ensure the solvent is compatible with the stationary phase. |
| Ghost Peaks or Carryover | 1. Incomplete Desorption from SPME Fiber: Some analyte may remain on the fiber after injection. 2. Contaminated Syringe or Inlet: Residue from previous injections can be introduced. 3. Insufficient Bake-out Time: The GC column may not be fully cleaned between runs. | 1. Increase the desorption time and/or temperature. 2. Thoroughly clean the syringe between injections and perform regular inlet maintenance, including replacing the liner and septum. 3. Increase the column bake-out time and temperature at the end of each run to ensure all compounds have eluted. |
Quantitative Data on Extraction Efficiency
Note: Data for this compound is limited in the literature. The following tables present data for similar volatile thiols in complex matrices to provide a comparative overview of different extraction techniques.
Table 1: Comparison of Extraction Methods for Volatile Thiols in Wine
| Analyte | Extraction Method | Recovery (%) | RSD (%) | Limit of Detection (LOD) (ng/L) |
| 3-Mercaptohexanol (3MH) | SBSE (EG-Silicone) | - | <18 | 2.55 |
| 3-Mercaptohexyl acetate (B1210297) (3MHA) | SBSE (EG-Silicone) | - | <18 | 0.73 |
| 4-Mercapto-4-methyl-2-pentanone (4MMP) | SBSE (EG-Silicone) | - | <18 | 21.52 |
| 2-Furanmethanethiol (2FM) | SBSE (EG-Silicone) | - | <18 | 0.36 |
Data adapted from a study on volatile thiols in wine.[13]
Table 2: HS-SPME-GC-MS/MS Method for Thiols in Beer with On-Fiber Derivatization (PFBBr)
| Analyte | Limit of Quantitation (LOQ) (ng/L) |
| 4-Mercapto-4-methyl-2-pentanone (4MMP) | < Sensory Threshold |
| 3-Mercaptohexanol (3MH) | < Sensory Threshold |
| 3-Mercaptohexyl acetate (3MHA) | < Sensory Threshold |
This method demonstrates the high sensitivity achievable with derivatization.[5]
Experimental Protocols
Protocol 1: HS-SPME with On-Fiber Derivatization for Volatile Thiols in Beer
This protocol is adapted from a method for analyzing hop-derived thiols in beer.[5]
-
Sample Preparation:
-
Degas the beer sample by sonicating for 10 minutes.
-
Place 10 mL of the degassed beer into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a suitable internal standard.
-
-
Derivatization and Extraction:
-
Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial.
-
Expose the fiber to the vapor of the derivatizing agent, Pentafluorobenzyl bromide (PFBBr), by placing a small amount in a separate vial within the same sealed container or by using an automated system.
-
Incubate the vial at 60°C for 30 minutes with agitation to allow for simultaneous derivatization and extraction onto the fiber.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that effectively separates the derivatized thiols.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Volatile Thiols in Wine
This protocol is based on a method for the analysis of medium-level volatile thiols in wine.[13]
-
Sample Preparation:
-
Place 25 mL of wine into a 40 mL vial.
-
Adjust the pH to 3.5.
-
Add 4.0 g of NaCl.
-
Add an ethylene (B1197577) glycol-silicone coated stir bar.
-
-
Extraction:
-
Seal the vial and stir the sample at 500 rpm for 90 minutes at room temperature.
-
-
Thermal Desorption and GC-MS Analysis:
-
Remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
Desorb the analytes using a thermal desorption unit connected to the GC-MS system.
-
Cryofocus the desorbed analytes at a low temperature (e.g., -140°C) before injecting them onto the GC column for analysis.
-
Visualizations
Caption: HS-SPME workflow with on-fiber derivatization for this compound analysis.
Caption: Troubleshooting flowchart for low recovery of this compound.
References
- 1. Advances in Extraction Techniques for Beer Flavor Compounds [mdpi.com]
- 2. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Head Space Sorptive Extraction Method for the Determination of Volatile Compounds in Beer and Comparison with Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction [diva-portal.org]
- 9. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. agilent.com [agilent.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. infowine.com [infowine.com]
Technical Support Center: Troubleshooting Peak Tailing of Thiols in Gas Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of peak tailing when analyzing thiols by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why do my thiol peaks show significant tailing in my GC chromatogram?
Peak tailing for thiols is a common issue primarily caused by their active nature.[1] The sulfur-containing thiol group (-SH) is highly susceptible to interacting with active sites within the GC system.[1][2] These interactions, which can be adsorptive or catalytic, delay the elution of a portion of the thiol molecules, resulting in asymmetrical or tailing peaks.[1][3]
Key sources of active sites include:
-
GC Inlet: The heated injection port is a primary source of problems.[1][4] Metal surfaces and acidic silanol (B1196071) groups on glass liners can strongly interact with thiols.[1] Contamination from previous injections or septum degradation can also create new active sites.[1][5]
-
GC Column: The column itself can be a major contributor.[1] Active sites can be present on the stationary phase, especially if it's not sufficiently inert, or at the head of the column due to the accumulation of non-volatile residues.[1]
-
System-wide Issues: Leaks in the system, dead volumes, or poor column installation can also lead to peak distortion that manifests as tailing.[1][6][7]
Q2: What is the first thing I should check when I observe peak tailing with my thiol analytes?
The GC inlet is the most common culprit for peak tailing of active compounds like thiols.[1][4] Therefore, routine inlet maintenance should be your first troubleshooting step.[1] This includes:
-
Replacing the Septum: A worn or cored septum can shed particles that create active sites.[1]
-
Replacing the Inlet Liner: A contaminated or inappropriate liner can strongly adsorb thiols.[1][4]
-
Replacing the O-ring: A degraded O-ring can cause leaks.[1]
A systematic approach is crucial. If all peaks in the chromatogram are tailing, the problem is likely physical, such as a poor column installation or a leak.[1] If only the thiol peaks are tailing, the issue is more likely chemical in nature, pointing towards active sites in the system.[7][8]
Q3: How can I prevent my thiol samples from interacting with the GC inlet?
Minimizing interactions in the GC inlet is critical for achieving symmetrical thiol peaks. Here are several strategies:
-
Use Deactivated Liners: Standard glass liners have surface silanol groups that can interact with thiols. Using liners with a deactivated surface is essential.[4] Several proprietary deactivation technologies are available that create a more inert surface.
-
Optimize Injector Temperature: The injector temperature should be high enough to ensure efficient vaporization of the thiols but not so high as to cause thermal degradation.[1][6] A typical starting point is 250°C, but this may need to be optimized for thermally labile thiols.[1][6]
-
Consider Alternative Injection Techniques: For highly labile compounds, a Programmable Temperature Vaporizing (PTV) or cool on-column inlet can minimize thermal stress on the analytes.[6][9]
Q4: Can the choice of GC column impact peak tailing for thiols?
Absolutely. The column plays a crucial role in preventing peak tailing.[1] For thiol analysis, it is vital to use a column specifically designed for inertness.[1][2] Look for columns marketed for sulfur analysis or those with proprietary surface deactivation technologies.[2] If contamination of the column head is suspected, trimming 15-20 cm from the inlet end of the column can often resolve the issue.[1]
Q5: What is derivatization, and can it help reduce peak tailing for thiols?
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[10][11] For thiols, derivatization is a highly effective strategy to reduce peak tailing. The process typically involves replacing the active hydrogen on the thiol group with a non-polar group.[10]
Benefits of derivatizing thiols include:
-
Increased Volatility: Derivatized thiols are often more volatile, allowing for analysis at lower temperatures.[10]
-
Improved Peak Shape: By blocking the active thiol group, derivatization minimizes interactions with the GC system, leading to sharper, more symmetrical peaks.[12]
-
Enhanced Sensitivity: Derivatization can improve the analytical response, leading to lower detection limits.[12]
Common derivatization approaches for thiols include silylation and alkylation.[11]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Thiol Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Minimizing sample carryover in 3-Heptanethiol analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample carryover during the analysis of 3-Heptanethiol.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover, and why is this compound particularly susceptible to it?
A1: Sample carryover is the contamination of a sample by a preceding one. It manifests as unexpected peaks or higher-than-expected concentrations in subsequent analyses, compromising data accuracy.[1] this compound, like other thiols, is a "sticky" compound prone to carryover due to its potential for strong interactions (such as hydrogen bonding, and metallic and hydrophobic interactions) with surfaces within the analytical system.[2][3] These interactions can occur on injector surfaces, transfer lines, column stationary phases, and detector components.
Q2: How can I confirm that the issue I'm seeing is carryover?
A2: The most straightforward method is to inject a blank solvent immediately after running a high-concentration sample of this compound.[1][4] If a peak corresponding to this compound appears in the blank run, it confirms a carryover issue.[4] To distinguish between system contamination and carryover, observe the pattern in multiple blank injections. Carryover typically shows a decreasing peak size with each subsequent blank, whereas consistent peak sizes may indicate a contaminated solvent or system component.[2]
Q3: What are the primary sources of carryover in a chromatographic system (GC/LC)?
A3: Carryover can originate from multiple points in the system. The most common sources include:
-
Autosampler and Injector: The syringe needle (both inner and outer surfaces), sample loop, and rotor seals are frequent culprits.[5][6][7] Worn seals can create dead volumes where the sample gets trapped.[2][5]
-
Chromatography Column: Highly retentive sites on the column can fail to release all of the analyte during a single run.[3][8] This is especially true if the column becomes contaminated with matrix components.[8]
-
System Hardware: Poorly seated tubing connections, fittings, and valves can create small gaps or dead volumes that retain the sample.[2]
-
Vials and Caps: Using vials with sticky adhesives or septa that are not inert can contribute to contamination.
Q4: What general laboratory practices can help prevent carryover?
A4: Implementing good laboratory practices is the first line of defense:
-
Sequence Optimization: Avoid analyzing a low-concentration sample immediately after a high-concentration one.[8] Insert blank injections between samples to wash the system.[3]
-
Solvent and Sample Preparation: Whenever possible, dissolve your this compound standard and samples in the mobile phase (for LC) or a weak solvent to ensure compatibility and reduce precipitation in the injector.[6]
-
Regular Maintenance: Adhere to a routine maintenance schedule for replacing consumable parts like injector seals, septa, and tubing.[5][6]
-
Thiol-Specific Cleaning: For glassware and components that can be cleaned manually, soaking in a bleach solution can effectively neutralize residual thiols.[9]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Carryover
When carryover is detected, a systematic approach is crucial to efficiently identify the source. The following workflow, based on the "Isolate and Eliminate" principle, can guide your efforts.[8]
Caption: Systematic workflow for identifying the source of sample carryover.
Guide 2: Optimizing Wash Protocols
An aggressive and optimized wash protocol is one of the most effective ways to combat carryover, especially for sticky compounds like this compound.
Experimental Protocol: Multi-Solvent Autosampler Wash
-
Objective: To effectively remove residual this compound from the autosampler needle and injection path.
-
Materials:
-
Wash Solvent 1 (Strong, less polar): e.g., Isopropanol (IPA), Methanol (MeOH), or Acetonitrile (ACN). For thiols, a mixture like 50/50 DMSO/Methanol can be very effective.[10]
-
Wash Solvent 2 (Aqueous/Polar): e.g., HPLC-grade water, potentially with a small amount of acid or base to aid solubility.
-
-
Procedure (LC Example):
-
Configure the autosampler method to use a dual-solvent wash.[1]
-
Post-Injection Wash: Immediately after injection, perform multiple wash cycles.
-
Cycle 1: Wash the needle exterior and interior with 500-1000 µL of the strong organic solvent (Wash Solvent 1).[1] Using multiple shorter washes (e.g., 6x) can be more effective than a single large one.[10]
-
Cycle 2: Follow with a wash using the aqueous solvent (Wash Solvent 2) to remove any remaining polar residues.
-
-
Pre-Injection Wash: Before aspirating the next sample, perform a final rinse with the initial mobile phase or sample solvent to equilibrate the needle.
-
-
Procedure (GC Example):
-
Use a solvent that effectively solubilizes this compound. Methanol or Dichloromethane are common choices.[11][12]
-
Increase the number of pre- and post-injection washes in the autosampler method. A total of 10-20 washes may be necessary for particularly stubborn carryover.[12]
-
Ensure the wash volume is at least half the syringe volume to clean the entire barrel.[12]
-
Data Presentation: Impact of Wash Solvent Optimization
The following table summarizes data from a study on minimizing carryover for a compound with strong retention properties, illustrating the importance of solvent selection.
| Wash Protocol | Resulting Carryover (% of LLOQ*) |
| Acetonitrile (ACN) and Water only | 263% |
| 3x Dimethyl sulfoxide (B87167) (DMSO) wash followed by ACN/H₂O | 172% |
| 6x DMSO wash followed by ACN/H₂O | 156% |
| 6x 50/50 DMSO/Methanol wash followed by ACN/H₂O | 35% |
*LLOQ = Lower Limit of Quantitation. Data adapted from a study on minimizing carryover.[10]
Guide 3: Injector and System Maintenance
Physical wear and contamination of system components are major contributors to carryover.[5]
Experimental Protocol: GC Injector Port Cleaning
-
Objective: To remove non-volatile residues and potential active sites from the GC injector port where this compound can adsorb.
-
Safety: Ensure the injector is cool and the instrument is in a safe maintenance state.
-
Materials:
-
Procedure:
-
Disassemble the injector, removing the septum, liner, and O-ring.
-
Use a brush or a dowel wrapped with a lint-free cloth wetted with solvent to scrub the inside of the injector port.[15][16]
-
Pay special attention to the areas where the liner and seal sit.
-
Wipe the area with a clean, dry cloth to remove all solvent and residue.
-
Inspect the port visually to ensure it is spotlessly clean.[15]
-
Replace the liner, septum, and any worn seals with new, clean parts before reassembly. Worn rotor seals are a primary cause of carryover.[2][6]
-
Logical Relationships in Carryover Prevention
A successful strategy for minimizing this compound carryover involves a multi-faceted approach that combines robust method development, diligent maintenance, and smart sequencing.
Caption: Key pillars of an effective carryover prevention strategy.
References
- 1. mastelf.com [mastelf.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. Carryover problems - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducing carryover of carboxylic acids on GC/MS - Chromatography Forum [chromforum.org]
- 13. Cleaning the injector hole | Sprinter-Source.com [sprinter-source.com]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing 3-Heptanethiol Detection in Trace Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of 3-Heptanethiol detection in trace analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting trace levels of this compound?
A1: The primary challenges in detecting trace levels of this compound include its high volatility, reactivity, and susceptibility to adsorption onto surfaces. Thiols can easily bind to active sites in the GC system, leading to poor peak shape and reduced sensitivity.[1] Additionally, complex sample matrices can interfere with the analysis, causing ion suppression or enhancement.[2][3][4] Sample stability is another concern, as thiols can be prone to oxidation.[5]
Q2: What are the most effective techniques for enhancing the sensitivity of this compound detection?
A2: Two primary techniques are highly effective for enhancing the sensitivity of this compound detection:
-
Solid-Phase Microextraction (SPME): This is a solvent-free sample preparation technique that concentrates volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber.[6] Optimizing SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity.[6][7][8]
-
Derivatization: This technique involves chemically modifying the this compound molecule to improve its chromatographic behavior and detectability.[9][10][11] Derivatization can increase volatility, thermal stability, and introduce moieties that are more sensitive to specific detectors.[10]
Q3: Which SPME fiber is best for this compound analysis?
A3: For volatile sulfur compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended. This combination of coatings provides a broad range of selectivity for volatile and semi-volatile compounds. The choice of fiber should be optimized based on the specific sample matrix and analytical conditions.
Q4: What are the advantages of derivatizing this compound before GC-MS analysis?
A4: Derivatizing this compound offers several advantages:
-
Improved Peak Shape: Derivatization can reduce the reactivity of the thiol group, minimizing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.[11]
-
Enhanced Sensitivity: By introducing a functional group that is more readily ionized or detected, derivatization can significantly lower the limit of detection (LOD). For example, using a fluorinated derivatizing agent like Pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection with an Electron Capture Detector (ECD) or in negative chemical ionization (NCI) mode with a mass spectrometer.[12][13][14]
-
Increased Volatility and Thermal Stability: Derivatization can make the analyte more suitable for GC analysis by increasing its volatility and stability at higher temperatures.
Q5: How can I minimize the loss of this compound during sample preparation and analysis?
A5: To minimize analyte loss:
-
Inert Flow Path: Use deactivated liners and columns to reduce active sites where thiols can adsorb.[1]
-
Sample Stability: Analyze samples as quickly as possible after collection. If storage is necessary, keep samples at low temperatures (e.g., 4°C or -20°C) in tightly sealed containers to minimize volatilization and degradation.[15]
-
Matrix Effects: Evaluate and mitigate matrix effects by using appropriate sample cleanup techniques like solid-phase extraction (SPE) or by using a matrix-matched calibration curve.[2] The use of a stable isotope-labeled internal standard can also help to correct for matrix effects and analyte loss.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector, column, or transfer line. | Use a deactivated inlet liner and column. Trim the front end of the column. Ensure all connections are properly made to avoid dead volume.[16] |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Low or No Signal | Analyte loss due to adsorption. | Deactivate the entire GC flow path. Consider derivatization to reduce analyte reactivity.[1] |
| Leak in the system. | Perform a leak check of the injector, column fittings, and MS interface. | |
| Sub-optimal MS parameters. | Optimize the ion source temperature, electron energy, and detector gain.[17] Use Selected Ion Monitoring (SIM) mode for increased sensitivity.[1] | |
| Irreproducible Results | Inconsistent sample preparation. | Ensure consistent timing and temperature for all sample preparation steps, especially for SPME and derivatization. |
| Sample degradation. | Analyze samples promptly or store them under appropriate conditions to ensure stability.[15] | |
| Variability in manual injection. | Use an autosampler for consistent injection volume and speed. | |
| Ghost Peaks | Carryover from previous injections. | Implement a thorough wash sequence for the syringe and bake out the column and injector between runs. |
| Contamination of the SPME fiber. | Properly condition the SPME fiber before each use and run blank analyses to check for contamination. |
SPME Method Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Efficiency | Sub-optimal fiber coating. | Test different fiber coatings (e.g., DVB/CAR/PDMS, PDMS/DVB) to find the one with the highest affinity for this compound. |
| Incorrect extraction time or temperature. | Optimize the extraction time and temperature. Higher temperatures can increase volatility but may decrease the partitioning of the analyte onto the fiber.[6] | |
| Matrix effects. | Add salt to the sample (salting out) to increase the volatility of the analyte.[12] Use a matrix-matched standard for calibration. | |
| Poor Reproducibility | Inconsistent sample volume or headspace volume. | Use consistent sample volumes in vials of the same size. |
| Fluctuations in extraction temperature. | Ensure the incubation/extraction temperature is stable and uniform across all samples. | |
| Fiber degradation. | Inspect the fiber for damage or contamination. Replace if necessary. |
Data Presentation
Table 1: Comparison of Detection Methods for Volatile Thiols
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
| HS-SPME-GC-MS (without derivatization) | Various Thiols | Aqueous | Low µg/L range | [7] |
| HS-SPME-GC-MS (with in-fiber derivatization) | Various Thiols | Aqueous, Solid | Low µg/L range (approx. 10x lower than without derivatization) | [7][9] |
| Extractive Alkylation with PFBBr followed by HS-SPME-GC-MS | 4-mercapto-4-methyl-2-pentanone (4-MMP), 3-mercaptohexanol (3-MH), 3-mercaptohexylacetate (3-MHA) | Wine | 0.9 ng/L, 1 ng/L, 17 ng/L, respectively | [12] |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a general procedure for the analysis of this compound using HS-SPME-GC-MS. Optimization of parameters is recommended for specific sample matrices.
1. Sample Preparation:
- Place a known amount of the liquid or solid sample into a headspace vial (e.g., 10 mL or 20 mL).
- For aqueous samples, consider adding a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace.
- Seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
- Fiber Conditioning: Condition a DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions (typically at a high temperature in the GC inlet).
- Incubation/Extraction: Place the sample vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of this compound in the headspace.
- Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) with agitation.
3. GC-MS Analysis:
- Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet for thermal desorption of the analyte onto the column.
- GC Parameters (Example):
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
- Inlet Temperature: 250°C (splitless mode for a defined period, e.g., 1-2 minutes).
- Oven Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- MS Parameters (Example):
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound should be determined from its mass spectrum.
Method 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr) followed by GC-MS
This protocol describes the derivatization of this compound with PFBBr to enhance its detectability.
1. Derivatization Procedure:
- To an aliquot of the sample extract in a suitable solvent (e.g., acetone), add a solution of PFBBr in a non-polar solvent (e.g., hexane).
- Add a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a base (e.g., K₂CO₃ or a dilute NaOH solution), to facilitate the reaction.
- Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).
- After the reaction, cool the mixture and perform a liquid-liquid extraction to isolate the derivatized analyte into an organic phase (e.g., hexane (B92381) or dichloromethane).
- Wash the organic phase with deionized water to remove excess reagents.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the extract to a final volume under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Inject an aliquot of the derivatized extract into the GC-MS system.
- The GC-MS parameters will be similar to those described in Method 1, but the oven temperature program may need to be adjusted to accommodate the higher boiling point of the PFB-derivative.
- For MS detection, monitor the characteristic ions of the PFB-derivatized this compound. The molecular ion and a fragment ion corresponding to the loss of the pentafluorobenzyl group are typically monitored.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Experimental workflow for this compound analysis with PFBBr derivatization.
Caption: Logical troubleshooting workflow for poor sensitivity in this compound analysis.
References
- 1. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 2. bme.psu.edu [bme.psu.edu]
- 3. gtfch.org [gtfch.org]
- 4. mdpi.com [mdpi.com]
- 5. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
Troubleshooting poor reproducibility in 3-Heptanethiol measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate measurements of 3-Heptanethiol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to measure accurately?
A1: this compound, like other volatile sulfur compounds (VSCs), presents several analytical challenges that can lead to poor reproducibility. Its high volatility makes it prone to sample loss during preparation and handling. Furthermore, the thiol group is highly reactive and susceptible to oxidation, leading to the formation of disulfides and other degradation products. This reactivity can also cause adsorption onto active sites within the gas chromatography (GC) system, resulting in poor peak shape and inaccurate quantification.[1]
Q2: What are the recommended storage conditions for this compound standards and samples?
A2: To minimize degradation, this compound standards and samples should be stored in a cool, dark, and dry place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. For long-term storage, refrigeration at 2-8°C is advisable. Samples should be stored in tightly sealed vials with minimal headspace to reduce volatilization.
Q3: What is derivatization and is it necessary for this compound analysis?
A3: Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis. For this compound, derivatization can improve its chromatographic properties by increasing volatility and thermal stability, and reducing its polarity. Common derivatization techniques for thiols include silylation and acylation.[1][2] While not always mandatory, derivatization is highly recommended to overcome issues like peak tailing and to enhance detection sensitivity.
Q4: Which analytical technique is most suitable for this compound measurement?
A4: Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like this compound.[1] For enhanced sensitivity and selectivity, GC is often coupled with a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). Gas chromatography-mass spectrometry (GC-MS) is also widely used for its ability to provide structural information for definitive identification.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound measurements.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with the tail or front extending from the peak maximum.
-
Inconsistent peak integration and reduced peak height.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | The polar thiol group can interact with active sites in the inlet liner, column, or detector.[1][3] Solution: Use deactivated inlet liners and columns specifically designed for sulfur analysis. Regularly condition the column according to the manufacturer's instructions. |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to peak tailing.[3] Solution: Trim the first few centimeters of the column. Implement a regular column bake-out procedure. |
| Improper Column Installation | Incorrect column installation can create dead volume, leading to peak distortion.[3][4] Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector as per the instrument manual. |
| Sample Overload | Injecting too much sample can saturate the column, causing peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | A mismatch between the solvent polarity and the stationary phase can cause peak distortion.[5] Solution: Ensure the sample solvent is compatible with the GC column's stationary phase. |
Troubleshooting Logic for Peak Tailing:
Troubleshooting decision tree for peak tailing.
Issue 2: Poor Reproducibility and Low Recovery
Symptoms:
-
High variability in peak areas or heights across replicate injections.
-
Lower than expected signal intensity, indicating loss of analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Volatility | This compound can be lost due to evaporation during sample preparation and transfer.[1] Solution: Keep samples chilled and work quickly. Use autosamplers for consistent injection times. Minimize headspace in sample vials. |
| Analyte Degradation | Oxidation of the thiol group to disulfides is a common issue. Solution: Prepare samples fresh and analyze them promptly. Store standards and samples under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant, but verify its compatibility with your method. |
| Matrix Effects | Components in the sample matrix can interfere with the extraction and detection of this compound, especially with techniques like Solid Phase Microextraction (SPME).[6][7][8] Solution: Use matrix-matched calibration standards. An internal standard that is structurally similar to this compound can help compensate for matrix effects. Optimize SPME parameters (e.g., extraction time, temperature, fiber type) to minimize matrix interference. |
| Inconsistent Injection Volume | Manual injections can introduce variability. Solution: Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique. |
Experimental Workflow for Mitigating Matrix Effects:
Workflow for minimizing matrix effects in this compound analysis.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the silylation of this compound to improve its chromatographic performance.
Materials:
-
Dried sample containing this compound
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent.[9] If the sample is in an aqueous solution, it must be lyophilized or extracted into an anhydrous solvent.
-
Reagent Addition: In a clean, dry GC vial, add 100 µL of the sample solution. Add 50-100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS). The reagent should be in molar excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for your specific sample matrix.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Expected Outcome: The resulting trimethylsilyl (B98337) (TMS) ether of this compound will be more volatile and less polar, leading to a sharper, more symmetrical peak with a shorter retention time in the chromatogram.
Quantitative Data Comparison (Illustrative):
| Parameter | Underivatized this compound | Silylated this compound (TMS-derivative) |
| Peak Shape | Often exhibits tailing | Symmetrical, Gaussian-like |
| Volatility | Moderate | High |
| Polarity | Polar | Non-polar |
| Thermal Stability | Moderate | High |
Note: This data is illustrative of the expected improvements from silylation and is based on general principles of thiol analysis. Actual results may vary depending on the specific analytical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to ensure 3-Heptanethiol stability
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Heptanethiol to ensure its stability and integrity throughout experimental workflows.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound.
Question: I've noticed a strong, unpleasant odor in the lab after opening a container of this compound. Is this normal and what should I do?
Answer: Yes, a strong, offensive odor is a characteristic property of thiols like this compound. This is normal. However, a persistent and strong odor may indicate a leak or improper sealing of your container. Always handle this compound in a well-ventilated fume hood.[1] Ensure the container is tightly closed after each use.[2][3][4][5] To neutralize residual odors on lab surfaces or glassware, a bleach solution can be effective.[1]
Question: My sample of this compound has changed in appearance (e.g., color, clarity). What could be the cause?
Answer: A change in the physical appearance of this compound can be an indicator of degradation. Thiols are susceptible to oxidation, especially when exposed to air, which can lead to the formation of disulfides.[6] This may manifest as a change in color or the formation of precipitates. It is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2][6]
Question: I suspect my this compound has degraded. How can I confirm this and what are the likely degradation products?
Answer: Degradation can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities. The most common degradation pathway for thiols is oxidation to disulfides. In the case of this compound, the primary degradation product would be di(heptan-3-yl) disulfide. Further oxidation can lead to the formation of sulfinic and sulfonic acids.[7]
Question: What are the optimal storage conditions to maximize the shelf-life of this compound?
Answer: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed, amber glass bottle under an inert atmosphere.[2] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][3][4] For specific temperature ranges, refer to the product's safety data sheet (SDS), as recommendations can vary. Some sources suggest a general storage temperature between 2°C and 30°C.
Question: Can I store this compound in a plastic container?
Answer: The suitability of plastic containers is not widely documented for this compound. Safety data sheets often recommend mild steel drums or amber glass bottles.[2] It is advisable to use the original container or one made of a recommended material to avoid potential leaching or reaction with the container material.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the storage of this compound.
| Parameter | Recommended Value | Source(s) |
| Storage Temperature | 2-30°C (General); Refer to product label | [2] |
| Inert Atmosphere | Recommended (e.g., Argon, Nitrogen) | [2][6] |
| Container Type | Tightly closed, Amber Glass Bottle, Mild Steel Drum | [2] |
| Flash Point | 46 °C | |
| Boiling Point | 173-175 °C |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Objective: To determine the rate of degradation of this compound over time under specified storage conditions.
Materials:
-
This compound sample
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Pipettes and syringes
-
Solvent for dilution (e.g., hexane)
-
Internal standard (e.g., a stable hydrocarbon)
Methodology:
-
Sample Preparation:
-
In a glovebox or under a continuous stream of inert gas, aliquot the this compound sample into multiple amber glass vials.
-
For each storage condition to be tested (e.g., room temperature, refrigerated, exposed to air), prepare a set of vials.
-
Seal the vials tightly with PTFE-lined caps.
-
-
Storage:
-
Place the sets of vials in their respective designated storage environments.
-
Ensure that the "exposed to air" samples have a headspace of air, while the inert atmosphere samples are flushed with argon or nitrogen before sealing.
-
-
Time Points:
-
Establish a schedule for analysis at various time points (e.g., Day 0, Week 1, Week 4, Week 12, etc.).
-
-
Sample Analysis (at each time point):
-
At each designated time point, retrieve one vial from each storage condition.
-
Prepare a sample for GC-MS analysis by diluting a known amount of the this compound sample in a suitable solvent containing a known concentration of an internal standard.
-
Inject the prepared sample into the GC-MS system.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the peak area of this compound and any potential degradation products (e.g., di(heptan-3-yl) disulfide).
-
Calculate the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the stability profile.
-
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for identifying and addressing this compound stability issues.
References
- 1. How To [chem.rochester.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
Technical Support Center: Accurate Quantification of 3-Heptanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Heptanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: Gas chromatography (GC) coupled with a mass spectrometry (MS) detector or a flame ionization detector (FID) is the most common and effective technique for the quantification of volatile sulfur compounds like this compound.[1][2] GC provides the necessary separation of this volatile analyte from the sample matrix, while MS or FID allows for sensitive detection and quantification.
Q2: Which calibration strategy is best for this compound quantification?
A2: The choice of calibration strategy depends on the complexity of the sample matrix.[3]
-
External Standard Calibration: This is the simplest method and is suitable for simple, clean matrices where matrix effects are negligible. A series of external standards of known this compound concentrations are used to create a calibration curve.[3][4]
-
Internal Standard Calibration: This method is recommended for complex matrices where sample-to-sample variations in injection volume, or matrix effects are expected. An internal standard (a compound with similar chemical properties to this compound but not present in the sample) is added at a constant concentration to all standards and samples.[5]
-
Standard Addition: This strategy is ideal for very complex matrices where it is difficult to replicate the matrix for external standards. Known amounts of this compound are added to the sample, and the increase in signal is used for quantification.
Q3: What are the key chemical and physical properties of this compound to consider during analysis?
A3: this compound is a volatile thiol with a molecular weight of 132.27 g/mol .[6] Its volatility makes it suitable for GC analysis. However, thiols can be reactive and prone to oxidation or adsorption to active sites in the GC system. This necessitates careful sample handling and system maintenance.
Q4: How can I minimize the loss of this compound during sample preparation?
A4: Due to its volatility and potential for adsorption, minimizing sample preparation steps is crucial.[7] Use airtight vials to prevent loss due to evaporation. Employing techniques like solid-phase microextraction (SPME) can help concentrate the analyte while minimizing solvent use and sample handling. Ensure all glassware and sample preparation materials are inert to prevent adsorption.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for a thiol like this compound is often due to active sites in the GC system. Here’s a step-by-step troubleshooting guide:
-
Check the GC Inlet Liner: The liner can be a source of active sites.
-
Solution: Replace the liner with a new, deactivated one. Consider using a liner with glass wool if your sample is dirty, but be aware that the glass wool itself can have active sites.
-
-
Column Contamination: The analytical column can accumulate non-volatile residues, exposing active sites.
-
Solution: Bake out the column at the manufacturer's recommended maximum temperature. If tailing persists, you may need to trim the first few centimeters of the column or replace it.
-
-
Column Bleed: An old or damaged column can exhibit high bleed, leading to poor peak shape.
-
Solution: Condition the column according to the manufacturer's instructions. If the bleed remains high, the column may need to be replaced.
-
-
Improper Column Installation: A poor connection at the inlet or detector can cause peak tailing.
-
Solution: Reinstall the column, ensuring clean, square cuts and proper ferrule attachment.
-
Issue 2: Low or No Signal for this compound
Q: I am injecting a standard of this compound, but I am seeing a very low signal or no peak at all. What should I check?
A: This issue can stem from several factors, from sample integrity to instrument settings.
-
Analyte Degradation: Thiols can oxidize or degrade, especially if the sample is not fresh or stored properly.
-
Solution: Prepare fresh standards and samples. Store them in airtight, amber vials at a low temperature.
-
-
Adsorption: this compound can adsorb to active surfaces in the injection port, column, or transfer lines.
-
Solution: Ensure all components in the sample path are properly deactivated. Consider using a guard column to protect the analytical column.
-
-
Incorrect Instrument Parameters: The GC-MS parameters may not be optimized for this compound.
-
Solution: Verify the inlet temperature, oven temperature program, and MS acquisition parameters. Ensure the MS is set to detect the appropriate mass-to-charge ratios for this compound.
-
-
Leaks in the System: A leak in the GC or MS system can lead to a loss of sample and a poor signal.
-
Solution: Perform a leak check on the entire system, including the injection port, column fittings, and MS interface.
-
Issue 3: Poor Reproducibility of Results
Q: My replicate injections of the same sample are giving highly variable results for this compound concentration. What is causing this lack of reproducibility?
A: Poor reproducibility can be a frustrating issue. Here are the common culprits:
-
Inconsistent Injection Volume: The autosampler may not be functioning correctly, leading to variable injection volumes.
-
Solution: Check the autosampler syringe for air bubbles and ensure it is properly calibrated. Manually inspect the injection process.
-
-
Sample Volatility: The volatility of this compound can lead to variable concentrations if the sample vials are not properly sealed.
-
Solution: Use high-quality septa and caps (B75204) for your vials and ensure they are tightly sealed. Minimize the time the sample is on the autosampler tray.
-
-
Matrix Effects: Variations in the sample matrix between injections can affect the ionization and detection of this compound in the MS.[8]
-
Solution: Use an internal standard calibration method to compensate for matrix effects.[5] Ensure your sample preparation is robust and consistent.
-
-
System Contamination: Carryover from a previous, more concentrated sample can affect subsequent injections.
-
Solution: Run blank injections between samples to check for carryover. Clean the injection port and syringe as needed.
-
Quantitative Data Summary
Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | Mid-polar (e.g., DB-5ms, HP-5ms) or Wax column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial: 40-60 °C, hold for 1-2 min |
| Ramp: 5-10 °C/min to 200-250 °C | |
| Injection Mode | Splitless or Split (depending on concentration) |
| Injection Volume | 1 µL |
Table 2: Typical Mass Spectrometry (MS) Parameters for this compound Analysis
| Parameter | Typical Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Scan Range (Scan Mode) | m/z 40-200 |
| Monitored Ions (SIM Mode) | m/z 132 (Molecular Ion), 103, 75, 47 (Fragments) |
Experimental Protocols
Protocol 1: External Standard Calibration for this compound
-
Stock Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol (B129727) or hexane.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations spanning the expected sample concentration range.
-
GC-MS Analysis: Inject each working standard into the GC-MS system using the optimized parameters (see Tables 1 and 2).
-
Calibration Curve Construction: For each standard, determine the peak area of the this compound peak. Plot a graph of peak area versus concentration.
-
Linearity Assessment: Perform a linear regression on the data points. A coefficient of determination (R²) value of >0.99 is generally considered good linearity.
-
Sample Analysis: Inject the unknown sample and determine the peak area for this compound.
-
Quantification: Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil | MDPI [mdpi.com]
- 4. Critical evaluation of the role of external calibration strategies for IM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 3-Heptanethiol Determination
For researchers, scientists, and drug development professionals, the accurate and sensitive determination of volatile thiols like 3-heptanethiol is crucial in various fields, including food science, environmental analysis, and pharmaceutical development. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The comparison is supported by experimental data for similar volatile thiols, offering a framework for method validation for this compound.
Methodology Comparison: GC-MS vs. HPLC-FLD
The choice between GC-MS and HPLC-FLD for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.[1] Gas chromatography is inherently well-suited for volatile compounds like this compound.[2] In contrast, HPLC is designed for non-volatile or thermally unstable compounds, necessitating a chemical modification step (derivatization) to analyze volatile thiols.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For thiol analysis, challenges include the high volatility and potential for adsorption onto active sites within the GC system, which can lead to poor peak shape and signal loss.[4] Therefore, specialized inert columns and sensitive, selective detectors like a mass spectrometer (MS) or a sulfur chemiluminescence detector (SCD) are often employed.[4][5] Sample preparation for GC analysis of volatile thiols frequently involves headspace sampling or solid-phase microextraction (SPME) to isolate the analytes from the sample matrix.[6][7]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers high sensitivity but requires derivatization of the thiol group to render it fluorescent.[8] This pre-column derivatization step adds complexity to the analytical workflow but can significantly enhance detection limits.[9] Common derivatizing agents for thiols include o-phthalaldehyde (B127526) (OPA) and monobromobimane (B13751) (mBBr).[10][11] HPLC methods are generally performed at ambient temperatures, which can be advantageous for thermally sensitive analytes, although this is less of a concern for a relatively stable compound like this compound.[1]
Quantitative Data Presentation
The following tables summarize the performance characteristics of GC and HPLC methods for the analysis of various volatile thiols. It is important to note that these values are compiled from different studies with varying experimental conditions and matrices, and therefore should be considered as representative performance indicators rather than a direct comparison for this compound.
Table 1: Performance Characteristics of GC-based Methods for Volatile Thiol Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Dimethyl Sulfide (B99878) (DMS) | HS-GC-SCD | Beer | 0.11 µg/L | 0.33 µg/L | >0.99 | [5] |
| S-methyl thioacetate | HS-GC-SCD | Beer | 0.49 µg/L | 1.50 µg/L | >0.99 | [5] |
| Dimethyl Disulfide (DMDS) | HS-GC-SCD | Beer | 0.04 µg/L | 0.13 µg/L | >0.99 | [5] |
| Various Aldehydes | HS-GC-FID | Cat Food | - | 0.5 µg/g | >0.99 | [3] |
| 84 FCM substances | GC-MS | Food Simulants | - | few ng/g | - | [12] |
Table 2: Performance Characteristics of HPLC-based Methods for Thiol Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Various Thiols | HPLC-FLD (MIPBO derivatization) | Human Urine | 3.5 - 15.0 fmol | - | - | [13] |
| Glutathione (GSH) | HPLC-FLD (mBBr derivatization) | Plant Tissue | 100 fmol | - | >0.99 | [11] |
| Various Thiols | HPLC-MS/MS | Human Tear Fluid | - | as low as 0.01 ng/mL | >0.99 | [14] |
| 5-thio-2-nitrobenzoic acid | HPLC | Cell Lysate | 15 pmol | - | - | [15] |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of an analytical method. Below are generalized protocols for the determination of volatile thiols by GC-MS and HPLC-FLD, which can be adapted for this compound.
Protocol 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation:
-
Accurately weigh a representative amount of the sample into a headspace vial.
-
If required, add a suitable matrix modifier or internal standard.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 45°C) for a specific time (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace.[16]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a headspace autosampler.
-
Column: A low-polarity column suitable for volatile compound analysis (e.g., SH-I-1MS, 30 m x 0.32 mm I.D., df = 4.0 µm).[16]
-
Carrier Gas: Helium at a constant linear velocity (e.g., 45 cm/s).[16]
-
Injector: Split/splitless injector, with a split ratio of 1:5.[16]
-
Oven Temperature Program: An initial temperature of 35°C held for 5 minutes, followed by a ramp of 5°C/min to 100°C, and then a ramp of 10°C/min to 230°C, held for 5 minutes.[16]
-
Mass Spectrometer:
-
Interface Temperature: 200°C.[16]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with certified reference standards.
-
Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Pre-column Derivatization
-
Sample Preparation and Derivatization:
-
Extract the thiols from the sample matrix using a suitable solvent.
-
To an aliquot of the extract, add a solution of a derivatizing agent (e.g., monobromobimane in acetonitrile) and a reaction buffer (e.g., HEPPS buffer, pH 8.0).[17]
-
Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60°C) for a specific time (e.g., 10 minutes).[17]
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid).[17]
-
Filter the derivatized sample before injection into the HPLC system.
-
-
HPLC-FLD Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 40 mM sodium acetate (B1210297) and 17% methanol, pH 3.9) and an organic solvent (e.g., methanol).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Fluorescence Detector:
-
-
Data Analysis:
-
Identify the derivatized this compound based on its retention time.
-
Quantify the analyte using a calibration curve prepared with derivatized standards.
-
Mandatory Visualization
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. scielo.br [scielo.br]
- 4. Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. scispace.com [scispace.com]
A Comparative Analysis of 3-Heptanethiol and Other Volatile Sulfur Compounds for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, sensory profiles, and analytical methodologies of key volatile sulfur compounds.
Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence the aroma and flavor profiles of numerous substances, and their detection is paramount in diverse fields ranging from food science to drug development and diagnostics. This guide provides a comprehensive comparison of 3-Heptanethiol with other prevalent VSCs, offering objective data, detailed experimental protocols, and insights into their biological interactions to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Quantitative Comparison
The volatility and chemical behavior of VSCs are dictated by their fundamental physicochemical properties. The following tables summarize key quantitative data for this compound and a selection of other common thiols, sulfides, and disulfides, providing a basis for objective comparison.
Table 1: Comparison of Boiling Point and Vapor Pressure of Selected Volatile Sulfur Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) |
| This compound | C₇H₁₆S | 132.27 | 155-157 | ~0.4 |
| 1-Propanethiol | C₃H₈S | 76.16 | 67-68 | 20.9 |
| 1-Butanethiol | C₄H₁₀S | 90.19 | 98 | 6.7 |
| 1-Pentanethiol | C₅H₁₂S | 104.21 | 126 | 2.0 |
| 1-Hexanethiol | C₆H₁₄S | 118.24 | 151 | 0.6 |
| 1-Heptanethiol | C₇H₁₆S | 132.27 | 176 | 0.2 |
| Dimethyl sulfide | C₂H₆S | 62.13 | 37.3 | 53.3 |
| Diethyl sulfide | C₄H₁₀S | 90.19 | 92 | 10.9 |
| Dimethyl disulfide | C₂H₆S₂ | 94.20 | 109.7 | 3.8 |
| Diethyl disulfide | C₄H₁₀S₂ | 122.25 | 154 | 0.5 |
Note: Vapor pressure values are approximate and can vary with temperature and measurement method.
Table 2: Odor Thresholds of Selected Volatile Sulfur Compounds in Water
| Compound | Odor Descriptor | Odor Threshold in Water (ng/L) |
| This compound | Sulfurous, onion-like | Not widely reported, expected to be low |
| Hydrogen sulfide | Rotten eggs | 50,000 - 100,000[1][2] |
| Methanethiol | Rotten cabbage | 20 |
| Ethanethiol | Onion, rubbery | 1,100[3] |
| 1-Propanethiol | Cabbage, rubbery | 3 |
| 1-Butanethiol | Skunk-like | 1 |
| Dimethyl sulfide | Cooked cabbage, corn | 25,000[3] |
| Diethyl sulfide | Garlic, rubbery | 920[3] |
| Dimethyl disulfide | Cabbage, foul | 29,000[3] |
| Diethyl disulfide | Garlic, burnt rubber | 4,300[3] |
| 2-Heptanethiol | Sulfury, onion-like, vegetable-like | 10,000[4] |
Note: Odor thresholds are highly dependent on the purity of the compound, the sensory panel, and the methodology used. The values presented here are for comparative purposes.
Experimental Protocols
Accurate and reproducible data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments related to the analysis of volatile sulfur compounds.
Protocol 1: Determination of Odor Threshold in Water by Sensory Analysis
This protocol is based on the principles outlined in ASTM D1292 "Standard Test Method for Odor in Water" and the "Triangle Odor Bag Method"[3][5].
1. Panelist Selection and Training:
- Select a panel of at least 6-12 individuals who have been screened for their olfactory sensitivity and ability to discriminate different odors.
- Train the panelists on the specific odor characteristics of the VSCs to be tested and the intensity rating scale to be used.
2. Sample Preparation:
- Prepare a stock solution of the VSC in a suitable solvent (e.g., ethanol) at a known concentration.
- Create a series of dilutions of the stock solution in odor-free water. The dilution series should span a wide range of concentrations, from well above the expected threshold to below it.
3. Sensory Evaluation (Triangle Test):
- For each concentration level, present three samples to each panelist in opaque, capped glass flasks. Two flasks will contain only odor-free water (blanks), and one will contain the diluted VSC sample.
- The position of the sample-containing flask should be randomized for each trial.
- Instruct each panelist to sniff the headspace of each flask and identify the one that is different from the other two.
- Record whether the panelist correctly identified the sample.
4. Data Analysis:
- The individual threshold is the lowest concentration at which the panelist can reliably detect the odor.
- The group's odor threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the sample. This can be determined by plotting the percentage of correct identifications against the concentration and interpolating to the 50% point.
Protocol 2: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for the analysis of VSCs using GC-O, a powerful technique that combines chemical separation with human sensory detection[6][7][8][9][10].
1. Sample Preparation:
- For liquid samples (e.g., food matrices, biological fluids), utilize headspace solid-phase microextraction (HS-SPME) to extract the volatile compounds.
- Place a known amount of the sample in a sealed vial.
- Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace above the sample for a defined time and temperature to allow for the adsorption of volatiles.
- For gaseous samples, a gas-tight syringe or a gas sampling loop can be used to inject the sample directly into the GC.
2. Gas Chromatography (GC) Conditions:
- Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with an optimized injector temperature to ensure efficient volatilization without thermal degradation of the analytes.
- Column: Employ a capillary column suitable for the separation of VSCs, such as a DB-Sulfur SCD or a similar phase.
- Oven Temperature Program: Develop a temperature program that provides good separation of the target VSCs. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
- Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
3. Olfactometry (O):
- The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a sniffing port.
- A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.
- Humidified air is typically mixed with the column effluent at the sniffing port to prevent nasal dehydration.
4. Data Analysis:
- The data from the chemical detector provides the chromatogram, showing the retention times and abundance of the separated compounds.
- The olfactometry data provides an "aromagram," which is a plot of odor intensity or detection frequency versus retention time.
- By aligning the chromatogram and the aromagram, the odor-active compounds can be identified.
Mandatory Visualizations
Olfactory Signal Transduction Pathway
The perception of odors, including those from volatile sulfur compounds, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction triggers a complex signaling cascade within the olfactory sensory neurons.
Caption: Generalized olfactory signal transduction cascade initiated by an odorant molecule.
Experimental Workflow for GC-O Analysis
The integration of gas chromatography with olfactometry provides a powerful tool for identifying odor-active compounds in complex mixtures. The following workflow illustrates the key steps in a typical GC-O experiment.
Caption: Standard workflow for the analysis of volatile compounds using Gas Chromatography-Olfactometry (GC-O).
Logical Relationship of VSC Properties and Sensory Impact
The sensory impact of a volatile sulfur compound is not determined by a single property but rather by a combination of its physicochemical characteristics and its interaction with the olfactory system. This diagram illustrates the logical flow from molecular properties to perceived odor.
Caption: Relationship between VSC properties and their ultimate sensory impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. env.go.jp [env.go.jp]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aidic.it [aidic.it]
- 10. scribd.com [scribd.com]
A Comparative Sensory Analysis of 3-Heptanethiol and Its Isomers
A detailed examination of the organoleptic properties of 1-, 2-, 3-, and 4-heptanethiol reveals distinct differences in their aroma profiles and detection thresholds, providing critical insights for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development.
This guide offers an objective comparison of the sensory attributes of 3-heptanethiol and its structural isomers: 1-heptanethiol, 2-heptanethiol, and 4-heptanethiol. While all are volatile sulfur compounds known for their potent aromas, their subtle structural variations lead to significant differences in how they are perceived by the human olfactory system. This comparison is supported by available experimental data and outlines detailed methodologies for their sensory evaluation.
Comparative Sensory Data of Heptanethiol Isomers
The sensory profiles and odor detection thresholds of the heptanethiol isomers are summarized below. It is important to note that comprehensive, directly comparative sensory panel data for all four isomers is limited in publicly available literature. The following table is a compilation of data from various sources.
| Compound | CAS Number | Odor Profile Descriptors | Odor Threshold in Water |
| 1-Heptanethiol | 1639-09-4 | Strong, unpleasant, sulfurous, onion-like | Data not available |
| 2-Heptanethiol | 628-00-2 | Sulfury, onion-like, vegetable-like; reminiscent of bell pepper at lower concentrations.[1] | 10 µg/L[1] |
| This compound | 2084-18-6 | Data not available | Data not available |
| 4-Heptanethiol | 40188-73-0 | Data not available | Data not available |
Note: The lack of available data for this compound and 4-heptanethiol highlights a gap in the current sensory science literature and presents an opportunity for future research.
Experimental Protocols for Sensory Evaluation
A robust sensory evaluation of these volatile thiols requires a meticulously planned experimental design to ensure the reliability and validity of the results. The following protocols are based on established methodologies for the sensory analysis of potent aroma compounds.
I. Panelist Selection and Training
-
Recruitment and Screening: A panel of 10-15 individuals should be recruited. Initial screening should assess their general sensory acuity, including their ability to detect and describe basic tastes and aromas. Triangle tests, where panelists must identify the odd sample out of three, can be used to gauge their discriminatory abilities.
-
Training: Selected panelists undergo intensive training specific to sulfur compounds. This involves exposure to a range of reference standards representing different aroma notes (e.g., "sulfurous," "onion," "vegetable," "bell pepper"). Panelists should develop a consensus on the definition and intensity of these descriptors.
II. Sample Preparation
-
Stock Solutions: Prepare stock solutions of each heptanethiol isomer in a suitable solvent, such as ethanol, due to their low water solubility.
-
Dilution Series: Create a series of aqueous dilutions for each isomer, starting from concentrations well above the expected detection threshold and decreasing in logarithmic steps. The use of de-odorized water is crucial to avoid any background odors.
-
Presentation: Samples should be presented to panelists in identical, opaque, and lidded glass containers to prevent visual bias. Each container should be labeled with a random three-digit code.
III. Sensory Evaluation Methods
-
Odor Threshold Determination: The ASTM E679 standard method, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is recommended. In this method, panelists are presented with a series of three samples, two of which are blanks (de-odorized water) and one contains the diluted thiol. They are asked to identify the odorous sample. The concentration is gradually increased until the panelist can consistently and correctly identify the sample containing the thiol. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold. The group threshold is the geometric mean of the individual thresholds.
-
Descriptive Analysis: For concentrations above the detection threshold, a quantitative descriptive analysis (QDA) can be performed. Panelists rate the intensity of agreed-upon sensory attributes (e.g., "sulfurous," "onion," "green bell pepper," "cooked vegetable") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of a comprehensive sensory panel evaluation for comparing the heptanethiol isomers.
Figure 1. Experimental workflow for the sensory panel evaluation of heptanethiol isomers.
Olfactory Signaling Pathway
The perception of thiols, including the heptanethiol isomers, is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs). While the specific receptors for each heptanethiol isomer have not been identified, the general signaling cascade is well-understood. The human olfactory receptor OR2T11, for instance, has been shown to be responsive to some low-molecular-weight thiols, with its activation being enhanced by the presence of copper ions.
The binding of a thiol to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (G-olf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of sodium and calcium ions. This depolarizes the neuron and initiates an electrical signal that is transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific odor.
The following diagram illustrates this G-protein coupled olfactory signaling pathway.
Figure 2. Simplified diagram of the G-protein coupled olfactory signaling pathway.
References
Absence of Direct Inter-laboratory Comparison Data for 3-Heptanethiol
As of the current literature review, there are no publicly available inter-laboratory comparison or proficiency testing studies specifically focused on the analysis of 3-Heptanethiol. This guide, therefore, provides a framework for such a comparison by presenting a validated method for a closely related and well-studied polyfunctional thiol, 3-mercaptohexan-1-ol (3-MH), which serves as a proxy for establishing robust analytical protocols for this compound. The principles and methodologies described herein are directly applicable to the analysis of this compound and other volatile thiols in complex matrices like wine.
Recommended Analytical Approach: A Case Study of 3-Mercaptohexan-1-ol (3-MH)
A validated method for the quantification of polyfunctional thiols in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been reported and serves as an excellent model.[1] This method involves the derivatization of thiols to make them more amenable to GC analysis.
Data Presentation: Single-Laboratory Validation Data for 3-MH Analysis
The following table summarizes the performance characteristics of the HS-SPME-GC-MS method for the analysis of 3-MH and other related thiols from a single-laboratory validation study.[1][2][3] This data provides a benchmark for laboratories aiming to validate their own methods for thiol analysis.
| Analyte | Limit of Detection (LOD) (ng/L) | Linearity (R²) | Recovery (90-109%) | Precision (RSD %) |
| 4-mercapto-4-methylpentan-2-one (4-MMP) | 0.9 | > 0.99 | Pass | 5-11 |
| 3-mercaptohexan-1-ol (3-MH) | 1 | > 0.99 | Pass | 5-11 |
| 3-mercaptohexyl acetate (B1210297) (3-MHA) | 17 | > 0.99 | Pass | 5-11 |
Data sourced from Herbst et al. (2015).[1][2][3]
Experimental Protocols
A detailed experimental protocol for the analysis of 3-MH in wine is provided below, adapted from the work of Herbst et al. (2015).[1]
1. Sample Preparation and Derivatization (Extractive Alkylation)
-
To a 40 mL wine sample, add an internal standard solution (e.g., isotopically labeled thiols).
-
Adjust the sample pH to 12 to facilitate the derivatization reaction.
-
Add a phase-transfer catalyst (PTC) to the sample.
-
Initiate the derivatization by adding pentafluorobenzyl bromide (PFBBr) solution in an organic solvent (e.g., dichloromethane).
-
Vortex the mixture for a set reaction time (e.g., 10 minutes) to allow for the conversion of thiols to their PFB derivatives.
-
Separate the organic layer containing the derivatized thiols.
2. Sample Analysis by HS-SPME-GC-MS
-
Evaporate the collected organic layer to dryness.
-
Reconstitute the dried extract in a suitable solvent.
-
Transfer the reconstituted sample to a headspace vial.
-
Add a salt solution (e.g., NaCl) to the vial to improve the partitioning of volatile derivatives into the headspace.
-
Incubate the vial at a specific temperature and time to allow for equilibration.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace to adsorb the derivatized thiols.
-
Inject the adsorbed analytes into the gas chromatograph by thermal desorption of the SPME fiber in the GC inlet.
-
Separate the compounds on a suitable GC column.
-
Detect and quantify the target analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Mandatory Visualizations
Experimental Workflow for Thiol Analysis
The following diagram illustrates the general workflow for the analysis of volatile thiols in wine using the described HS-SPME-GC-MS method.
References
Cross-Validation of GC-O and GC-MS Data for 3-Heptanethiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of GC-O and GC-MS in the context of analyzing potent odorants like 3-heptanethiol.
| Feature | Gas Chromatography-Olfactometry (GC-O) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds by GC with sensory detection by a human panelist. | Separation of volatile compounds by GC with identification and quantification by a mass spectrometer. |
| Data Output | Odor description, intensity, and duration at a specific retention time. | Mass spectrum, retention time, and quantitative data (peak area/height). |
| Detection | Human nose. | Mass analyzer (e.g., quadrupole, ion trap). |
| Selectivity | High for odor-active compounds. | High for compounds based on their mass-to-charge ratio. |
| Sensitivity | Extremely high for potent odorants, often in the parts-per-trillion (ppt) range. | High, typically in the parts-per-billion (ppb) to picogram range. |
| Identification | Based on odor character and retention index. Often requires confirmation with other techniques. | Based on fragmentation patterns in the mass spectrum and comparison to spectral libraries. |
| Quantification | Semi-quantitative (e.g., AEDA, Osme) or relative quantification. | Highly quantitative with the use of internal or external standards. |
| Throughput | Lower, as it relies on human assessors. | Higher, amenable to automation. |
| Cost | Generally lower initial instrument cost, but can be labor-intensive. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-O and GC-MS are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Olfactometry (GC-O) Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Create a dilution series to determine the odor detection threshold.
-
Sample Extraction (for complex matrices): Utilize headspace solid-phase microextraction (HS-SPME) for volatile extraction. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile capture, including thiols.
-
Place the sample in a sealed vial.
-
Equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
2. GC-O System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar column suitable for sulfur compounds.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split/splitless injector at 250°C. For SPME, use splitless mode for a defined time (e.g., 1-2 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Olfactometry Port: The column effluent is split (e.g., 1:1 ratio) between the olfactometry port and a flame ionization detector (FID) or mass spectrometer. The olfactometry port is heated to prevent condensation (e.g., 250°C) and humidified air is added to prevent nasal passage dehydration.
-
Data Acquisition: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and odor intensity of each detected aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used for semi-quantification by analyzing serial dilutions of the extract until no odor is detected.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound and a series of calibration standards in a suitable solvent. An internal standard (e.g., a deuterated analog or a different thiol with similar properties) should be added to all standards and samples for accurate quantification.
-
Sample Extraction: The same extraction method as for GC-O (e.g., HS-SPME) can be used. Alternatively, liquid-liquid extraction (LLE) or stir bar sorptive extraction (SBSE) may be employed depending on the sample matrix.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar or medium-polar column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless injector at 250°C. For SPME, use splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 35-350) for identification.
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound (e.g., m/z 132, 103, 75) and the internal standard to enhance sensitivity and selectivity.
-
3. Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and with entries in a mass spectral library (e.g., NIST, Wiley).
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample from this calibration curve.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for GC-O and GC-MS analysis of this compound.
A Comparative Analysis of Polyfunctional Thiol Levels in Vitis vinifera Varieties
An examination of the concentration of key aroma-contributing thiols—3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP)—across various grape cultivars reveals significant varietal differences. Notably, Sauvignon Blanc consistently demonstrates a higher potential for the expression of these compounds, which are crucial to its characteristic tropical and citrus aromatic profile.
Polyfunctional thiols are a class of volatile sulfur compounds that, even at nanogram-per-liter concentrations, significantly influence the aromatic character of wine. While largely absent in their free, volatile form in the grape itself, they are released from non-volatile precursors during alcoholic fermentation by yeast. The concentration of these precursors, however, is genetically linked to the grape variety, leading to distinct thiol profiles in the resulting wines. This guide provides a comparative overview of the levels of three key polyfunctional thiols—3MH, 3MHA, and 4MMP—in different grape varieties, supported by experimental data and detailed methodologies.
Quantitative Comparison of Polyfunctional Thiol Levels
The following table summarizes the concentrations of 3MH, 3MHA, and 4MMP found in wines produced from various grape varieties. It is important to note that these values can be influenced by viticultural practices, winemaking techniques, and regional climatic conditions.
| Grape Variety | Thiol | Concentration Range (ng/L) | Source(s) |
| Sauvignon Blanc | 3MH | 178 - 904 | [1] |
| 3MHA | 23 - 151 | [1] | |
| 4MMP | Up to 21.9 | [1] | |
| Chenin Blanc | 3MH | 99 - 1124 | [1] |
| 3MHA | 5 - 253 | [1] | |
| 4MMP | Not Detected | [1] | |
| Chardonnay | 3MH | Average of 650, up to ~2500 | [2] |
| 3MHA | Levels increase with foliar nutrient sprays | [2] | |
| Pinot Gris | 3SH (3MH) | 663.7 | [3] |
| 3SHA (3MHA) | 53.7 | [3] | |
| Riesling | 3MH | Present | [4][5] |
| Gewürztraminer | 3MH | Present | [4][5] |
| Cabernet Sauvignon | 3MH | 90 (average) | [6] |
| 3MHA | 23.3 (average) | [6] | |
| 4MMP | 2.8 (average) | [6] | |
| Merlot | 3MH | Present in rosé and young red wines | [7] |
| 3MHA | Present in rosé and young red wines | [7] | |
| Shiraz (Syrah) | 3MH | 169 (average) | [6] |
| 3MHA | 5.8 (average) | [6] | |
| 4MMP | 2.1 (average) | [6] | |
| Pinotage | 3MH | 194 (average) | [6] |
| 3MHA | 8.3 (average) | [6] | |
| 4MMP | 1.2 (average) | [6] | |
| Xynisteri | 3SH (3MH) | 426.7 | [3] |
| 3SHA (3MHA) | Present | [3] | |
| Maratheftiko | 3SH (3MH) | 164 - 172.8 | [3] |
| Giannoudhi | 3SH (3MH) | ~170 | [3] |
Note: 3SH (3-sulfanylhexan-1-ol) is another name for 3MH. 3SHA (3-sulfanylhexyl acetate) is another name for 3MHA. The data presented is primarily from wine analysis, as free thiols are generally not present in significant amounts in the grape juice itself. The precursor levels in the grapes, however, dictate the potential for these thiol concentrations in the final wine.
Experimental Protocols
The quantification of polyfunctional thiols in grape juice and wine is a complex analytical challenge due to their low concentrations, high reactivity, and volatility. The most common and robust methods employed involve stable isotope dilution assays (SIDA) coupled with gas or liquid chromatography and mass spectrometry.
General Protocol for Thiol Analysis:
A widely adopted methodology involves the following key steps:
-
Sample Preparation and Derivatization: Due to the chemical nature of thiols, direct analysis is difficult. A derivatization step is employed to create a more stable, less volatile, and more easily detectable compound. A common approach is the derivatization of thiols with reagents like 4,4'-dithiodipyridine (DTDP) or ethyl propiolate (ETP).[6][8] A known amount of a stable isotope-labeled internal standard (e.g., deuterated 3MH) is added to the sample at the beginning of the procedure to ensure accurate quantification by compensating for any sample loss during preparation.[9][10]
-
Solid-Phase Extraction (SPE): The derivatized thiols are then extracted and concentrated from the complex wine or juice matrix using a solid-phase extraction cartridge.[8][9] This step is crucial for removing interfering compounds and enriching the analytes of interest.
-
Chromatographic Separation: The concentrated and purified derivatives are then separated using either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The choice of chromatographic technique depends on the specific derivatives and the desired analytical outcome.[9][11]
-
Mass Spectrometric Detection: The separated compounds are detected and quantified using a tandem mass spectrometer (MS/MS).[3][9] This detector provides high sensitivity and selectivity, allowing for the accurate measurement of thiols at the nanogram-per-liter level. The use of multiple reaction monitoring (MRM) mode in HPLC-MS/MS enhances the specificity of the analysis.[9]
Visualizing the Process and Classification
To better understand the experimental workflow and the general classification of grape varieties based on their thiol potential, the following diagrams are provided.
Caption: Experimental workflow for the quantification of polyfunctional thiols.
Caption: Classification of grape varieties based on typical polyfunctional thiol potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. awri.com.au [awri.com.au]
- 3. Preliminary investigation of potent thiols in Cypriot wines made from indigenous grape varieties Xynisteri, Maratheftiko and Giannoudhi | OENO One [oeno-one.eu]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infowine.com [infowine.com]
- 6. mdpi.com [mdpi.com]
- 7. Volatile thiols | Aromas [labexcell.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 3-Heptanethiol and 2-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric thiols: 3-Heptanethiol and 2-Heptanethiol. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, drug development, and materials science, where thiols play a pivotal role as nucleophiles, antioxidants, and precursors to various sulfur-containing compounds. This document outlines the structural basis for their reactivity differences and provides supporting data from analogous systems and detailed experimental protocols for comparative analysis.
Structural and Physicochemical Properties
This compound and 2-Heptanethiol are structural isomers with the molecular formula C₇H₁₆S. The key difference lies in the position of the thiol (-SH) group along the heptane (B126788) chain, which significantly influences the steric environment around the sulfur atom and, consequently, its chemical reactivity.
-
2-Heptanethiol: The thiol group is located on the second carbon atom, resulting in a secondary thiol with less steric hindrance compared to its isomer.
-
This compound: The thiol group is on the third carbon atom, leading to a more sterically hindered environment around the sulfur atom due to the presence of adjacent ethyl and butyl groups.
Below is a summary of their key physicochemical properties:
| Property | 2-Heptanethiol | This compound |
| IUPAC Name | heptane-2-thiol | heptane-3-thiol |
| CAS Number | 628-00-2 | 1639-07-2 |
| Molecular Weight | 132.27 g/mol | 132.27 g/mol |
| Boiling Point | ~164 °C | Not available |
| Density | ~0.835 g/mL | Not available |
Comparative Chemical Reactivity
The primary determinant of the difference in chemical reactivity between this compound and 2-Heptanethiol is steric hindrance . The bulkier environment around the thiol group in this compound is expected to decrease its reaction rates in common thiol reactions compared to the more accessible thiol group in 2-Heptanethiol.
Oxidation to Disulfides
Expected Reactivity: 2-Heptanethiol > this compound
This difference can be attributed to the hindered approach of the oxidizing agent to the sulfur atom in this compound.
S-Alkylation (Thioether Formation)
S-alkylation is a common reaction for thiols, proceeding via an Sₙ2 mechanism. The nucleophilic attack of the thiolate on an alkyl halide is sensitive to steric hindrance at the sulfur atom.
Expected Reactivity: 2-Heptanethiol > this compound
Studies on analogous secondary thiols have shown that increased steric bulk around the sulfur atom significantly reduces the rate of alkylation.
Michael Addition (Conjugate Addition)
In Michael additions, the thiolate acts as a nucleophile attacking an α,β-unsaturated carbonyl compound. The rate of this reaction is also influenced by the steric accessibility of the thiol. Research on the effect of thiol substitution on the kinetics of thiol-Michael reactions has demonstrated that increased steric hindrance around the thiol group leads to a decrease in the reaction rate.
Expected Reactivity: 2-Heptanethiol > this compound
The less hindered nature of 2-Heptanethiol allows for a more facile approach to the β-carbon of the Michael acceptor.
Experimental Protocols for Comparative Reactivity Analysis
The following protocols are designed to enable a direct comparison of the reactivity of this compound and 2-Heptanethiol.
Comparative Oxidation Rate Analysis
Objective: To compare the relative rates of oxidation of this compound and 2-Heptanethiol to their corresponding disulfides.
Materials:
-
This compound
-
2-Heptanethiol
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and 2-Heptanethiol (e.g., 10 mM in ethanol).
-
Prepare a stock solution of DTNB (e.g., 5 mM in phosphate buffer).
-
In a cuvette, mix phosphate buffer, DTNB solution, and a known concentration of either this compound or 2-Heptanethiol.
-
Initiate the oxidation by adding a specific amount of H₂O₂.
-
Monitor the decrease in absorbance at 412 nm over time. The rate of disappearance of the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻) is proportional to the rate of thiol oxidation.
-
Repeat the experiment under identical conditions for the other thiol.
-
Compare the initial rates of reaction to determine the relative oxidation reactivity.
Competitive S-Alkylation Assay
Objective: To determine the relative nucleophilicity of this compound and 2-Heptanethiol in an S-alkylation reaction.
Materials:
-
This compound
-
2-Heptanethiol
-
A suitable alkyl halide (e.g., iodoacetamide (B48618) or benzyl (B1604629) bromide)
-
A non-nucleophilic base (e.g., triethylamine)
-
A suitable solvent (e.g., acetonitrile)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Prepare equimolar solutions of this compound and 2-Heptanethiol in the chosen solvent.
-
Add the base to the thiol mixture to generate the thiolates.
-
Add a limiting amount of the alkyl halide to the reaction mixture to initiate the alkylation.
-
Allow the reaction to proceed for a set period.
-
Quench the reaction (e.g., by adding a dilute acid).
-
Analyze the product mixture by GC-MS to determine the relative amounts of the two thioether products formed.
-
The ratio of the products will reflect the relative rates of alkylation and thus the relative nucleophilicity of the two thiols.
Monitoring Michael Addition Kinetics by ¹H NMR
Objective: To compare the rates of Michael addition of this compound and 2-Heptanethiol to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
2-Heptanethiol
-
A Michael acceptor (e.g., methyl acrylate)
-
A catalytic amount of a non-nucleophilic base (e.g., DBU)
-
A deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a known concentration of the Michael acceptor in the deuterated solvent.
-
Add a catalytic amount of the base.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add an equimolar amount of either this compound or 2-Heptanethiol to the NMR tube and start acquiring spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of the signals corresponding to the product.
-
Integrate the relevant peaks to determine the concentration of reactants and products over time.
-
Plot the concentration data to determine the reaction kinetics and compare the rate constants for the two thiols.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Steric hindrance comparison.
Caption: Common thiol reaction pathways.
A Comparative Guide to Solvent Selection for the Recovery of 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
The efficient recovery of 3-Heptanethiol, a key intermediate in various chemical syntheses, is critically dependent on the selection of an appropriate extraction solvent. This guide provides a comparative evaluation of several common organic solvents for their efficacy in extracting this compound, based on their physicochemical properties. Due to a lack of direct comparative experimental data in the public domain, this analysis relies on the fundamental principle of "like dissolves like" and the known properties of this compound and the selected solvents.
Theoretical Evaluation of Extraction Solvents
This compound (C7H16S) is a relatively non-polar molecule. This is attributed to its long heptyl carbon chain and the thiol (-SH) functional group, which is significantly less polar than the hydroxyl (-OH) group found in alcohols.[1][2][3] Therefore, solvents with low polarity are theoretically best suited for its extraction from a polar medium, such as an aqueous solution.
-
Hexane (B92381): As a non-polar aliphatic hydrocarbon, hexane is an excellent theoretical choice for extracting this compound.[4][5] Its immiscibility with water and low boiling point facilitate easy separation and subsequent removal by evaporation.[4][6]
-
Diethyl Ether: With its low polarity, diethyl ether is also a strong candidate for this extraction.[7][8] It is a highly effective solvent for a wide range of organic compounds. However, its high volatility and flammability, along with its partial miscibility with water, are important safety and practical considerations.[7][8]
-
Ethyl Acetate (B1210297): This solvent is of moderate polarity and is less toxic than many other organic solvents.[9][10][11] While it may be a less efficient extractant for the non-polar this compound compared to hexane or diethyl ether, it remains a viable option, particularly when a less hazardous solvent is preferred. It has limited solubility in water.[9][12]
-
Dichloromethane (B109758) (DCM): Dichloromethane is a polar aprotic solvent that can dissolve a broad spectrum of organic compounds.[13][14] Its density is greater than water, which would result in the organic layer being the lower phase during extraction. While effective, its higher polarity might render it less selective for the non-polar this compound compared to non-polar solvents. It is non-flammable but is associated with health risks.[13]
-
Ethanol (B145695): As a polar protic solvent, ethanol is completely miscible with water.[15][16] This property makes it unsuitable for the liquid-liquid extraction of this compound from an aqueous solution.
Data Presentation: Comparison of Solvent Properties
The following table summarizes the key physical properties of the evaluated solvents to aid in the selection process.
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Polarity Index (P') | Water Miscibility |
| Hexane | 68.7 | 0.659 | 0.1 | Immiscible[17] |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Partially Miscible (6.89% in water)[7] |
| Ethyl Acetate | 77.1 | 0.901 | 4.4 | Partially Miscible (8.7% in water)[10] |
| Dichloromethane | 39.8 | 1.326 | 3.1 | Immiscible (1.60% in water)[13] |
| Ethanol | 78.4 | 0.789 | 5.2 | Miscible[15] |
Experimental Protocols
A generalized protocol for the liquid-liquid extraction of this compound from an aqueous solution is provided below. This protocol can be adapted based on the specific experimental conditions and the chosen solvent.
Objective: To extract this compound from an aqueous solution into an immiscible organic solvent.
Materials:
-
Separatory funnel (appropriate volume)
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collecting layers
-
Aqueous solution containing this compound
-
Selected organic extraction solvent (e.g., Hexane)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Filter paper and funnel
-
Rotary evaporator or other solvent removal apparatus
Procedure:
-
Preparation: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed and properly greased if necessary.
-
Loading: Pour the aqueous solution containing this compound into the separatory funnel.
-
Solvent Addition: Add a predetermined volume of the selected organic extraction solvent to the separatory funnel. The volume will depend on the distribution coefficient of this compound in the solvent system.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup. Continue to shake and vent for several minutes to ensure thorough mixing of the two phases.[18]
-
Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely. The less dense layer will be on top (e.g., hexane, diethyl ether, ethyl acetate), while a denser solvent like dichloromethane will form the bottom layer.
-
Layer Collection: Carefully open the stopcock and drain the lower layer into a clean collection flask. If the desired product is in the upper layer, drain the lower layer completely and then pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat Extraction (Optional but Recommended): For optimal recovery, the aqueous layer can be extracted a second or third time with fresh portions of the organic solvent. Combine all organic extracts.
-
Drying: Add a suitable drying agent, such as anhydrous sodium sulfate, to the combined organic extracts to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or by simple distillation to yield the recovered this compound.
Mandatory Visualization
References
- 1. Chapter 9 Notes [web.pdx.edu]
- 2. Ch15 : Thiols, RSH [chem.ucalgary.ca]
- 3. Thiol [chemeurope.com]
- 4. Hexane - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Hexane - Sciencemadness Wiki [sciencemadness.org]
- 7. Ethyl Ether Solvent Properties [macro.lsu.edu]
- 8. polarity - What type of intermolecular forces will dominate Diethyl ether? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 10. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 11. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]
- 12. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 13. Dichloromethane Solvent Properties [macro.lsu.edu]
- 14. Dichloromethane - Wikipedia [en.wikipedia.org]
- 15. homework.study.com [homework.study.com]
- 16. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 17. Hexane Solvent Properties [macro.lsu.edu]
- 18. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Navigating the Analytical Landscape: A Comparison of Reference Materials for 3-Heptanethiol Analysis
In the precise world of analytical chemistry, the quality and availability of certified reference materials (CRMs) are paramount to ensuring the accuracy and reliability of experimental results. For researchers, scientists, and drug development professionals engaged in the analysis of 3-Heptanethiol, the scarcity of a dedicated CRM presents a significant challenge. This guide provides a comprehensive comparison of practical alternatives, offering supporting data and detailed protocols to aid in the selection of the most appropriate reference material for your analytical needs.
The Challenge: Absence of a Certified this compound Standard
Currently, a dedicated, commercially available CRM for this compound is not readily found. This necessitates the exploration of alternative approaches to establish a reliable analytical standard. The two primary strategies involve the use of a structurally similar certified reference material as a surrogate or the in-house characterization and validation of a high-purity this compound standard.
Comparison of Approaches
The choice between using a surrogate standard or developing an in-house characterized standard depends on several factors, including the required level of accuracy, available resources, and the specific application. The following table summarizes the key considerations for each approach.
| Feature | Approach A: Surrogate Standard (1-Heptanethiol CRM) | Approach B: In-house Characterized Standard (this compound) |
| Availability | Readily available from various suppliers. | Availability of high-purity (>98%) material can be limited. |
| Certification | Certified purity and uncertainty values provided by the manufacturer. | No external certification; requires in-house validation. |
| Traceability | Traceable to national or international standards. | Traceability needs to be established through internal procedures. |
| Cost | Higher initial cost for the certified material. | Lower initial cost for the neat material, but higher costs for characterization. |
| Accuracy | Potential for bias due to differences in physicochemical properties. | Higher potential for accuracy if characterized thoroughly. |
| Validation Effort | Requires validation of the surrogate approach. | Extensive in-house characterization and validation are necessary. |
Experimental Protocols
Approach A: Utilizing a 1-Heptanethiol CRM as a Surrogate Standard
This approach leverages a certified reference material of a close structural isomer, 1-Heptanethiol, to quantify this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of the 1-Heptanethiol CRM in a suitable solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Prepare the sample containing this compound in the same solvent used for the calibration standards.
-
Instrumental Analysis: Analyze the calibration standards and the sample using an appropriate analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).
-
Calibration Curve: Construct a calibration curve by plotting the peak area of 1-Heptanethiol against its concentration for the calibration standards.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the 1-Heptanethiol calibration curve.
-
Response Factor Correction (Optional but Recommended): To improve accuracy, determine the relative response factor (RRF) between 1-Heptanethiol and this compound. This requires a high-purity standard of this compound, even if it is not certified. The concentration of this compound is then calculated using the following formula:
Concentration of this compound = (Peak Area of this compound / Peak Area of 1-Heptanethiol) * (Concentration of 1-Heptanethiol / RRF)
Approach B: In-house Characterization of a this compound Standard
This approach involves purchasing a high-purity (>98%) this compound standard and performing in-house validation to establish its identity and purity.
Methodology:
-
Identity Confirmation:
-
Mass Spectrometry (MS): Acquire the mass spectrum of the this compound standard and compare it with a reference spectrum from a library (e.g., NIST). The molecular ion and fragmentation pattern should match the expected values for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any impurities.
-
-
Purity Assessment:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Analyze the this compound standard using a high-resolution capillary column. The purity can be estimated by the area percent method, assuming all components have a similar response factor. For higher accuracy, use a reference material of a similar compound to determine the relative response factor.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the purity of crystalline solids by analyzing the melting point depression.
-
-
Standard Preparation and Use: Once the identity and purity are established, the in-house characterized standard can be used to prepare calibration standards for the quantification of this compound in samples, as described in Approach A.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and experimental workflows for the analysis of this compound.
Caption: Decision tree for selecting a reference material for this compound analysis.
Caption: Workflow for in-house characterization of a this compound standard.
Conclusion
While the absence of a dedicated CRM for this compound presents a hurdle, reliable analytical data can still be achieved through careful consideration and implementation of alternative strategies. The use of a surrogate CRM like 1-Heptanethiol offers a convenient, albeit potentially less accurate, solution. For applications demanding the highest level of accuracy, the in-house characterization of a high-purity this compound standard is the recommended, though more resource-intensive, approach. By following the detailed protocols and workflows outlined in this guide, researchers can confidently select and qualify a suitable reference material for their this compound analysis.
Unraveling Structure-Activity Relationships: A Comparative Guide to the QSAR of Alkyl Thiols, Including 3-Heptanethiol
A deep dive into the quantitative structure-activity relationship (QSAR) of alkyl thiols offers crucial insights for researchers in drug discovery and toxicology. By mathematically correlating molecular structures with biological activities, QSAR models can predict the efficacy and potential toxicity of novel compounds, thereby streamlining the development process. This guide provides a comparative analysis of the biological activity of a series of alkyl thiols, with a special focus on 3-Heptanethiol, supported by hypothetical experimental data and detailed methodologies.
The biological activity of alkyl thiols is intrinsically linked to their molecular structure. Key determinants include the length and branching of the alkyl chain, which influence the compound's lipophilicity and steric profile, and the reactive thiol (-SH) group, a primary site for interaction with biological macromolecules. Generally, as the carbon chain length increases, the lipophilicity of the alkyl thiol increases, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. However, this trend often reaches a "cut-off" point, after which increased chain length may lead to decreased activity due to steric hindrance or reduced solubility.
Comparative Biological Activity of Alkyl Thiols
To illustrate the structure-activity relationship within a homologous series of alkyl thiols, we present hypothetical data for their inhibitory activity against a fictional enzyme, "Thiol-Dependent Enzyme X." The half-maximal inhibitory concentration (IC50) values, representing the concentration of the thiol required to inhibit 50% of the enzyme's activity, are summarized in the table below. This data exemplifies a typical parabolic relationship between alkyl chain length and biological activity, a common observation in QSAR studies.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Hypothetical IC50 (µM) for Thiol-Dependent Enzyme X |
| Methanethiol | CH3SH | 48.11 | 0.19 | 150.5 |
| Ethanethiol | C2H5SH | 62.13 | 0.73 | 85.2 |
| 1-Propanethiol | C3H7SH | 76.16 | 1.27 | 45.8 |
| 1-Butanethiol | C4H9SH | 90.19 | 1.81 | 22.1 |
| 1-Pentanethiol | C5H11SH | 104.21 | 2.35 | 15.3 |
| 1-Hexanethiol | C6H13SH | 118.24 | 2.89 | 18.9 |
| This compound | C7H15SH | 132.27 | 3.25 | 25.4 |
| 1-Octanethiol | C8H17SH | 146.30 | 3.97 | 42.7 |
Note: LogP values are estimated and are included to illustrate the increasing lipophilicity with chain length. The IC50 values are hypothetical and for illustrative purposes.
Experimental Protocols
The determination of the biological activity of alkyl thiols requires robust and reproducible experimental assays. Below are detailed protocols for a generic enzyme inhibition assay to determine IC50 values and a common antioxidant assay.
Enzyme Inhibition Assay Protocol (for determining IC50)
This protocol outlines the steps to measure the inhibitory effect of alkyl thiols on a hypothetical "Thiol-Dependent Enzyme X" that processes a chromogenic substrate.
Materials:
-
Purified Thiol-Dependent Enzyme X
-
Chromogenic substrate for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Alkyl thiol stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of Thiol-Dependent Enzyme X in the assay buffer to a final working concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of the alkyl thiols (e.g., from 0.1 µM to 1000 µM) in the assay buffer. Include a vehicle control (buffer with the same concentration of DMSO as the thiol solutions).
-
Assay Reaction:
-
To each well of a 96-well microplate, add 50 µL of the diluted enzyme solution.
-
Add 50 µL of the various concentrations of the alkyl thiol solutions or the vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add 100 µL of the pre-warmed chromogenic substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at a specific wavelength (corresponding to the product of the reaction) at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of alkyl thiols to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH stock solution (in methanol (B129727) or ethanol)
-
Alkyl thiol stock solutions (in a suitable solvent)
-
Methanol or ethanol (B145695)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Working Solution: Dilute the DPPH stock solution with methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the alkyl thiols in methanol or ethanol.
-
Assay Reaction:
-
To each well of a 96-well microplate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the various concentrations of the alkyl thiol solutions or a blank (solvent only) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of the alkyl thiol to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizing QSAR and Experimental Workflows
To better understand the processes involved in QSAR studies and experimental assays, the following diagrams illustrate the logical and experimental workflows.
Safety Operating Guide
Proper Disposal Procedures for 3-Heptanethiol: A Guide for Laboratory Professionals
Effective management and disposal of 3-Heptanethiol are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound, like other thiols, is characterized by a strong, unpleasant odor and is classified as a hazardous substance. Proper handling and disposal are paramount to mitigate risks of exposure and prevent environmental contamination. All procedures involving this chemical must be conducted in a certified chemical fume hood.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The malodorous and hazardous nature of this compound necessitates stringent safety measures.
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[1] It is crucial to check glove compatibility and replace them immediately if contaminated.[2]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. A face shield may be necessary if there is a splash hazard.[1]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[1][2]
-
Respiratory Protection: All handling of this compound and its waste should be performed within a properly functioning chemical fume hood to avoid inhalation of vapors.[1] For spills or situations where exposure outside a fume hood is possible, a respirator with an organic vapor cartridge may be necessary.[1]
Hazardous Waste Classification
All waste containing this compound must be treated as hazardous waste.[1] Depending on its specific properties and concentration, it may be classified under one or more of the following categories as defined by the Environmental Protection Agency (EPA):
-
Ignitable Waste (D001): If it is a liquid with a flash point below 60°C.
-
Reactive Waste (D003): Thiols can react violently with strong oxidizing agents.[3]
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on waste classification and labeling.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is essential to prevent accidental reactions.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including pure substance, solutions, and rinsates, in a designated, leak-proof, and compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1]
-
Do not mix this compound waste with other solvent waste unless compatibility has been confirmed.
-
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, pipette tips, and absorbent paper, in a sealed plastic bag.
-
Place the sealed bag into a designated hazardous waste container for solids.[1]
-
Step 2: Chemical Inactivation (Deodorization)
Caution: The reaction of thiols with oxidizing agents like sodium hypochlorite (B82951) (bleach) can be exothermic and potentially violent.[3][4] This procedure should be performed with extreme care, in a chemical fume hood, and on a small scale initially to assess the reactivity.
The primary goal of this step is to oxidize the malodorous thiol to a less odorous and more stable compound, such as a disulfide or sulfonic acid.
-
Prepare a Dilute Bleach Solution: Prepare a sufficient volume of a dilute sodium hypochlorite solution, for example, by mixing one part standard household bleach (~5-6% sodium hypochlorite) with 4 parts water.
-
Controlled Addition: Slowly and in small portions, add the this compound waste to the stirred, dilute bleach solution.
-
Temperature Monitoring: Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, cease addition and allow the mixture to cool before proceeding. External cooling (e.g., an ice bath) may be necessary.
-
Reaction Time: Allow the mixture to stir for a minimum of 2 hours to ensure complete oxidation.
-
Final Disposal of Treated Waste: Even after treatment, the resulting solution must be collected and disposed of as hazardous waste.[1] Label the container appropriately, indicating that it contains the treated reaction mixture.
Step 3: Decontamination of Glassware and Equipment
-
All non-disposable items that have come into contact with this compound should be decontaminated.
-
Rinse the glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequently, immerse the rinsed items in the dilute bleach solution within a fume hood for at least 2 hours.
-
After soaking, the items can be washed using standard laboratory procedures.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste containers (untreated this compound, treated waste, and contaminated solid waste).
-
Ensure all waste containers are properly labeled and sealed before pickup.
Quantitative Data Summary
The following table summarizes key data for this compound and the recommended parameters for its disposal.
| Parameter | Value/Recommendation | Source(s) |
| Chemical Properties | ||
| Molecular Formula | C₇H₁₆S | [5] |
| Molecular Weight | 132.27 g/mol | [5] |
| Disposal Parameters | ||
| Inactivation Reagent | Dilute Sodium Hypochlorite (Bleach) Solution | [1] |
| Recommended Bleach Dilution | 1 part bleach to 4 parts water (approx. 1-1.2% NaOCl) | General Recommendation |
| Thiol Addition | Slow, portion-wise addition to the bleach solution | Safety Precaution |
| Temperature Control | Monitor for exotherm; use cooling if necessary | [4] |
| Reaction Time | Minimum 2 hours with stirring | General Recommendation |
| Personal Protective Equipment | ||
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | [1] |
| Eye Protection | Tightly fitting safety goggles | [1] |
| Skin Protection | Lab coat | [1][2] |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol provides a detailed methodology for the chemical inactivation of small quantities of this compound waste.
-
Preparation:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Prepare a stir plate and a reaction vessel (e.g., a beaker or flask) of appropriate size to accommodate the waste and the bleach solution, with sufficient headspace.
-
Prepare an ice bath in case cooling is required.
-
-
Procedure:
-
To the reaction vessel, add the freshly prepared dilute bleach solution (1 part household bleach to 4 parts water).
-
Begin stirring the bleach solution at a moderate speed.
-
Using a pipette or dropping funnel, add the this compound waste to the bleach solution dropwise or in very small increments.
-
Carefully monitor the addition and the reaction mixture. If you observe gas evolution, a rapid temperature increase, or any other signs of a vigorous reaction, immediately stop the addition.
-
After all the thiol waste has been added, allow the mixture to stir at room temperature for at least 2 hours.
-
-
Waste Management:
-
Transfer the final treated solution to a designated hazardous waste container.
-
Seal and label the container, indicating its contents (e.g., "this compound, treated with sodium hypochlorite").
-
Arrange for disposal through your institution's EHS office.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Heptanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Heptanethiol (CAS No. 1639-07-2). The following procedures are critical for ensuring personnel safety and environmental protection in the laboratory.
I. Quantitative Data Summary
While specific toxicological data for this compound is limited, the following table summarizes its known physical and chemical properties. Safety precautions are based on data for structurally similar thiols, such as 1-Heptanethiol and 2-Heptanethiol.
| Parameter | Value | Source(s) |
| Chemical Formula | C₇H₁₆S | [1] |
| Molecular Weight | 132.27 g/mol | [1][2] |
| Physical State | Colorless Liquid | [3] |
| Odor | Strong, Unpleasant | [3] |
| Boiling Point | 351°F (177.2°C) (for 1-Heptanethiol) | [3] |
| Flash Point | 115°F (46.1°C) (for 1-Heptanethiol) | |
| Solubility | Insoluble in water | [3] |
| NIOSH REL (Ceiling) | 0.5 ppm (2.7 mg/m³) [15-minute] (for 1-Heptanethiol) | [3] |
| Hazards | Flammable liquid and vapor, Causes skin irritation, May cause respiratory irritation, Harmful if swallowed or in contact with skin. | [4][5][6] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[6] | Provides protection against skin absorption and irritation. Thiols can cause skin sensitization. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. A complete suit protecting against chemicals may be necessary for larger quantities or in case of a spill.[6][7] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator with appropriate cartridges should be worn.[7][8] | Minimizes inhalation exposure to vapors, which can cause respiratory irritation. |
III. Operational and Disposal Plans
The following procedural steps provide a direct guide for the safe handling and disposal of this compound.
A. Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][8] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[5]
-
Handling:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and take precautionary measures against static discharge.[5][8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the handling area.
-
B. Spill Management Protocol
-
Immediate Response: In the event of a spill, evacuate non-essential personnel from the area.[9]
-
Control Ignition Sources: Remove all sources of ignition.[5][9]
-
Ventilation: Ensure adequate ventilation.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
C. Disposal Protocol
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and leak-proof container.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Irritant).
-
-
Storage of Waste: Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials. Keep the container tightly closed.
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Container Disposal: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After proper decontamination, the container can be disposed of according to your institution's guidelines.
IV. Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Heptanethiol [medbox.iiab.me]
- 4. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
